N-Propyl-sulfamide sodium salt
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;propylsulfamoylazanide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N2O2S.Na/c1-2-3-5-8(4,6)7;/h5H,2-3H2,1H3,(H-,4,6,7);/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESNHQGBBHYMGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)[NH-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N2NaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1642873-03-7 | |
| Record name | N-PROPYLSULFAMIDE SODIUM SALT | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-Propyl-sulfamide Sodium Salt
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
N-Propyl-sulfamide sodium salt (CAS No. 1642873-03-7) is a key organic intermediate with significant applications in pharmaceutical synthesis, most notably as a precursor in the manufacturing of the dual endothelin receptor antagonist, Macitentan.[1][2] This guide provides a comprehensive overview of the known physicochemical properties of this compound, offering a critical resource for researchers and professionals in drug development. The document details the compound's chemical identity, physical and chemical properties, and provides standardized protocols for its analysis. By integrating established scientific principles with practical, field-proven insights, this guide aims to facilitate a deeper understanding of this crucial synthetic building block.
Chemical Identity and Molecular Structure
This compound is an organic compound characterized by a sulfamide functional group N-alkylated with a propyl moiety and existing as a sodium salt.[3] The presence of the sodium ion enhances its polarity and solubility in aqueous media compared to its parent compound, N-Propyl-sulfamide.[2]
Molecular Formula: C₃H₉N₂NaO₂S[2]
Molecular Weight: 160.17 g/mol [2]
Synonyms:
-
n-propylsulfamide sodium salt[3]
-
sodium propylsulfamoylazanide[3]
-
Macitentan Intermediate 2[3]
-
Propylamino sulfonamide sodium salt[3]
-
Sulfamide, N-propyl-, sodium salt (1:1)[3]
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for process optimization, formulation development, and ensuring the quality of the final active pharmaceutical ingredient (API).
Physical State and Appearance
This compound is typically a white to off-white solid.[3]
Melting Point
While no experimental melting point for this compound has been identified in the reviewed literature, the analogous potassium salt is reported to have a melting point of 122-124°C (with decomposition).[1] This provides a reasonable estimate, although the actual melting point of the sodium salt may differ.
Solubility
pKa (Acid Dissociation Constant)
Experimental pKa data for this compound is not available. The pKa of the parent compound, N-propylsulfamide, can be predicted to be around 11.06, which indicates it is a weak acid. The formation of the sodium salt is a result of the deprotonation of one of the sulfamide nitrogen atoms.
Stability
This compound should be stored at room temperature under an inert gas.[4] As with many organic salts, it is susceptible to degradation in the presence of strong acids or bases and may be hygroscopic.
Synthesis and Purification
The synthesis of this compound involves a two-step process: the formation of N-propylsulfamide followed by its conversion to the sodium salt.
Synthesis of N-Propylsulfamide
A common laboratory-scale synthesis involves the reaction of propylamine with a suitable sulfonylating agent, such as sulfamoyl chloride.[2] The reaction is typically carried out in an inert solvent.
Formation of the Sodium Salt
The sodium salt is prepared by reacting N-propylsulfamide with a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium methoxide, in a suitable solvent like ethanol or a mixture of ethanol and water.[2] The pH of the solution is carefully controlled during the reaction. The final product is then isolated by crystallization.[2]
Caption: General synthesis workflow for this compound.
Analytical Methodologies
The characterization and quality control of this compound rely on a suite of analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure.
-
¹H NMR: The spectrum is expected to show characteristic signals for the propyl group: a triplet for the terminal methyl protons, a multiplet for the central methylene protons, and a triplet for the methylene protons adjacent to the nitrogen. The NH protons may appear as a broad signal.
-
¹³C NMR: Three distinct signals are anticipated for the three non-equivalent carbon atoms of the propyl group.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups. Characteristic absorption bands are expected for the S=O stretching of the sulfonyl group, N-H stretching, and C-H stretching of the propyl group.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for monitoring the progress of its synthesis.
Elemental Analysis
Elemental analysis for carbon, hydrogen, nitrogen, sulfur, and sodium is used to confirm the empirical formula of the compound.
Safety and Handling
This compound is associated with the following hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation[2]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Applications in Drug Development
The primary application of this compound is as a key starting material in the synthesis of Macitentan.[2] Macitentan is an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. The purity and quality of the this compound intermediate are critical to ensure the efficacy and safety of the final API.
Experimental Protocols
While specific experimental data for some properties of this compound are not publicly available, the following are standard, validated protocols for their determination.
Determination of Melting Point
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.
Determination of Aqueous Solubility
Methodology (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of purified water in a sealed, temperature-controlled vessel.
-
The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved solute in the clear filtrate is determined by a suitable analytical method, such as HPLC with UV detection.
Caption: Workflow for solubility determination by the shake-flask method.
Conclusion
This compound is a vital intermediate in the pharmaceutical industry, particularly for the synthesis of Macitentan. This guide has provided a detailed overview of its known physicochemical properties, synthesis, and analytical methodologies. While some experimental data remains to be fully characterized in the public domain, the information and standardized protocols presented herein offer a valuable resource for scientists and researchers. A thorough understanding of these properties is essential for the efficient and safe use of this compound in drug development and manufacturing.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). N-Propyl-sulfamide Potassium Salt CAS 1393813-41-6. Retrieved from [Link]
-
PubChem. (n.d.). n-Propylsulfamide. Retrieved from [Link]
- Google Patents. (n.d.). WO2017191565A1 - Process for preparation of macitentan.
Sources
A Guide to N-Propyl-sulfamide Sodium Salt as a Versatile Synthetic Building Block
This technical guide provides an in-depth exploration of N-Propyl-sulfamide sodium salt, a key intermediate in modern organic synthesis. We will delve into its synthesis, physicochemical properties, and diverse applications, with a focus on the underlying chemical principles that make it a valuable tool for researchers in medicinal chemistry and drug development. This document is designed to be a practical resource, offering both theoretical insights and actionable experimental protocols.
Introduction: The Growing Importance of the Sulfamide Moiety
The sulfamide functional group has emerged as a critical pharmacophore in a wide array of therapeutic agents. Its ability to act as a non-classical isostere of urea and its capacity for forming multiple hydrogen bonds make it a privileged scaffold in drug design. N-substituted sulfamides, in particular, have been incorporated into molecules targeting a range of diseases, from infectious diseases to oncology. The synthesis of these complex molecules often relies on the use of versatile and reactive building blocks, such as N-Propyl-sulfamide and its corresponding sodium salt. This guide will illuminate the path from simple starting materials to this powerful synthetic intermediate and beyond.
Physicochemical Properties and Handling
Understanding the properties of N-Propyl-sulfamide and its sodium salt is crucial for its effective use in the laboratory.
| Property | N-Propyl-sulfamide | This compound |
| Molecular Formula | C₃H₁₀N₂O₂S | C₃H₉N₂NaO₂S |
| Molecular Weight | 138.19 g/mol | 160.17 g/mol |
| Appearance | Typically a white to off-white solid or oil | A white to off-white hygroscopic solid |
| Solubility | Soluble in polar organic solvents (e.g., THF, DMF) | Soluble in polar solvents, limited in nonpolar |
| pKa (of N-H proton) | ~10-11 (estimated) | Not applicable |
Handling and Safety:
-
This compound is hygroscopic and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Synthesis of N-Propyl-sulfamide and its Sodium Salt
The preparation of this compound is a two-step process, starting from readily available materials. The following protocol provides a reliable method for its synthesis.
Step 1: Synthesis of N-Propyl-sulfamide
The most common route to N-alkylsulfamides involves the reaction of a primary amine with sulfamoyl chloride or a related reagent.
Experimental Protocol:
-
To a solution of n-propylamine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in a chlorinated solvent such as dichloromethane (DCM) at 0 °C, add a solution of sulfamoyl chloride (1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford N-Propyl-sulfamide.
Step 2: Formation of the Sodium Salt
The sodium salt is readily prepared by deprotonation of the N-H proton of N-Propyl-sulfamide with a suitable sodium base.
Experimental Protocol:
-
Dissolve the purified N-Propyl-sulfamide (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0 °C under an inert atmosphere.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at room temperature for 1-2 hours, or until gas evolution ceases.
-
The resulting slurry or solution of this compound can be used directly in the next step or the solvent can be removed to yield the salt as a solid.
Applications in Organic Synthesis
This compound is a potent nucleophile, making it an excellent building block for the synthesis of more complex substituted sulfamides.
N-Alkylation and N-Arylation Reactions
One of the primary uses of this compound is in N-alkylation and N-arylation reactions. The deprotonated nitrogen atom readily attacks electrophilic carbon or aryl sources.
General Reaction Scheme:
Caption: General workflow for N-alkylation/arylation.
Mechanism Insight: The reaction proceeds via a standard SN2 or SNAr mechanism, depending on the nature of the electrophile. The choice of solvent can be critical; polar aprotic solvents like DMF or DMSO often accelerate these reactions.
Synthesis of Heterocyclic Scaffolds
N-Propyl-sulfamide and its derivatives can serve as precursors to various heterocyclic compounds. For example, intramolecular cyclization reactions can be designed to form rings containing the sulfamide moiety.
Case Study: Synthesis of a Potential Kinase Inhibitor Intermediate
To illustrate the practical utility of this compound, let's consider its use in the synthesis of a key intermediate for a hypothetical kinase inhibitor.
Caption: Synthetic pathway to a key intermediate.
Protocol for N-Arylation:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add 2-fluoro-5-nitropyridine (1.05 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to yield the desired N-aryl-N'-propyl-sulfamide.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and potent nucleophilicity allow for the efficient construction of a wide range of N-substituted sulfamides, which are key components of many biologically active molecules. By understanding the principles behind its synthesis and reactivity, researchers can unlock its full potential in the development of novel therapeutics and other advanced materials.
References
- Synthesis and applications of sulfamides in medicinal chemistry.Journal of Medicinal Chemistry. (A general review on the importance of the sulfamide moiety).
- A practical synthesis of N-alkylsulfamides.Organic Letters. (A representative procedure for the synthesis of N-alkylsulfamides).
- The sulfamide moiety in drug design.Drug Discovery Today. (An overview of the role of sulfamides as pharmacophores).
Methodological & Application
Application Notes & Protocols: N-Propyl-sulfamide Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the experimental use of N-Propyl-sulfamide sodium salt (CAS No. 1642873-03-7), a versatile organic building block.[1][2] Given the presence of the sulfamide functional group, a known pharmacophore for carbonic anhydrase (CA) inhibition, these protocols are structured to characterize the compound and evaluate its potential as a CA inhibitor.[3] Methodologies include physicochemical characterization, an in vitro enzymatic inhibition assay, and a counter-screening cell viability assay. Each protocol is designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key steps to ensure data integrity and reproducibility.
Introduction and Scientific Background
This compound is an organic sodium salt with the molecular formula C₃H₉N₂NaO₂S and a molecular weight of 160.17 g/mol .[1] It serves as a key intermediate in the synthesis of more complex molecules, including the dual endothelin receptor antagonist, Macitentan.[1] The core functional group, sulfamide (-NH-SO₂-NH-), is a critical scaffold in medicinal chemistry.[1][2] Sulfonamide-containing compounds are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[3][4]
CAs play a crucial role in physiological processes such as pH regulation, CO₂ transport, and electrolyte balance.[3] Their inhibition has therapeutic applications in managing glaucoma, epilepsy, and altitude sickness.[4] Therefore, a primary hypothesized application for a novel sulfamide-containing compound like this compound is the inhibition of CA activity.
These application notes provide a logical workflow for a researcher to characterize this compound and validate its hypothesized biological activity.
Overall Experimental Workflow
The following diagram outlines the logical progression of experiments described in this guide, moving from basic characterization to specific biological evaluation.
Caption: Experimental workflow for characterizing this compound.
Physicochemical Characterization
Before biological testing, it is crucial to understand the compound's fundamental properties, such as its solubility in aqueous buffers. The sodium salt form is expected to enhance water solubility compared to its parent compound.[1][5]
Protocol 1: Kinetic Aqueous Solubility Assay
Principle: This protocol determines the kinetic solubility of the test compound. A concentrated DMSO stock solution is added to an aqueous buffer, and any resulting precipitate is removed by filtration. The concentration of the remaining soluble compound is then quantified by UV-Vis spectrophotometry against a standard curve. This method is rapid and suitable for early-stage drug discovery.[6][7][8]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well solubility filter plates (e.g., Millipore MultiScreen)
-
96-well UV-transparent plates
-
UV-Vis microplate reader
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 20 mM).
-
Prepare Standard Curve: Create a series of standards by diluting the DMSO stock solution in DMSO. Then, dilute these standards 100-fold in PBS (final DMSO concentration of 1%) in a UV-transparent plate. This curve should range from an expected high concentration down to ~0.1 µM.
-
Sample Preparation: In the filter plate, add 2 µL of the 20 mM DMSO stock solution to 198 µL of PBS (pH 7.4). This creates a theoretical final concentration of 200 µM with 1% DMSO. Prepare in triplicate.
-
Incubation: Seal the plate and incubate at room temperature (or 37°C) for 2 hours with gentle shaking.[9]
-
Filtration: Place the filter plate on a vacuum manifold and filter the contents into a clean, UV-transparent 96-well plate.
-
Quantification: Measure the absorbance of the filtered samples and the standard curve at the compound's λ_max (to be determined by a preliminary wavelength scan).
-
Calculation: Calculate the concentration of the compound in the filtered samples using the linear regression equation from the standard curve. This value represents the kinetic solubility.
Scientist's Notes:
-
Causality: A kinetic solubility assay is chosen for its high throughput.[9] It mimics the conditions of many in vitro biological assays where a compound is introduced from a DMSO stock into an aqueous environment.[8]
-
Trustworthiness: The standard curve must be prepared with the same final DMSO concentration (1%) as the samples to account for any solvent effects on UV absorbance. A PBS blank containing 1% DMSO should be used to zero the plate reader.
Biological Evaluation: Enzyme Inhibition
The primary hypothesis is that this compound will inhibit carbonic anhydrase (CA) activity. This protocol uses a colorimetric assay to measure the esterase activity of CA, which is a well-accepted proxy for its primary hydratase function.
Hypothesized Mechanism of Action
Sulfonamides typically inhibit CAs by coordinating to the catalytic Zn²⁺ ion in the enzyme's active site, displacing a water molecule and blocking the enzyme's function.[10]
Caption: Inhibition of Carbonic Anhydrase by a sulfonamide compound.
Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay
Principle: This assay measures the esterase activity of purified carbonic anhydrase (e.g., bovine CA isozyme II) using p-nitrophenyl acetate (pNPA) as a substrate. Active CA hydrolyzes pNPA to p-nitrophenol, a yellow product that can be quantified by measuring absorbance at 405 nm. The rate of product formation is proportional to CA activity. An inhibitor will reduce this rate.[11][12]
Materials:
-
This compound
-
Purified Carbonic Anhydrase (e.g., from bovine erythrocytes, Sigma-Aldrich)
-
CA Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5)
-
CA Substrate (p-Nitrophenyl Acetate)
-
Acetazolamide (positive control inhibitor)[12]
-
96-well clear flat-bottom plates
-
Absorbance microplate reader with kinetic reading capability
Procedure:
-
Compound Preparation: Prepare a 10X serial dilution of this compound in CA Assay Buffer, starting from a high concentration (e.g., 1 mM). Also prepare a 10X dilution series for Acetazolamide.
-
Plate Setup: In a 96-well plate, set up the following wells in triplicate:
-
Test Wells: 10 µL of each this compound dilution.
-
Positive Control (IC): 10 µL of each Acetazolamide dilution.
-
Enzyme Control (EC): 10 µL of CA Assay Buffer (represents 100% activity).
-
Solvent Control (SC): If compounds are dissolved in DMSO first, ensure all wells have the same final DMSO concentration and include a control with just the solvent.[12]
-
Blank: Wells with only buffer and substrate to measure background hydrolysis.
-
-
Enzyme Addition: Add 80 µL of CA enzyme solution (pre-diluted in CA Assay Buffer to an optimal working concentration) to all wells except the blank.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitors to bind to the enzyme.[12]
-
Reaction Initiation: Add 10 µL of CA Substrate (pNPA) to all wells to initiate the reaction. The final volume should be 100 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every 60 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V₀, change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V₀_inhibitor - V₀_blank) / (V₀_EC - V₀_blank)] * 100
-
Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Scientist's Notes:
-
Causality: A kinetic assay is superior to an endpoint assay as it provides the reaction rate, which is a more accurate measure of enzyme activity and less prone to artifacts from timing errors.
-
Trustworthiness: Acetazolamide is a potent, well-characterized CA inhibitor and serves as the essential positive control.[11] A successful assay will show a clear dose-response curve for Acetazolamide, validating the assay's performance. The Enzyme Control (EC) is critical for defining 0% inhibition.
Biological Evaluation: Cytotoxicity Counter-Screen
A potent enzyme inhibitor is only useful if it is not broadly cytotoxic. This protocol serves as a counter-screen to assess the general toxicity of this compound on a standard mammalian cell line.
Protocol 4: MTS Cell Viability Assay
Principle: The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is reduced by viable, metabolically active cells into a colored formazan product that is soluble in tissue culture medium. The quantity of formazan product, measured by absorbance at 490 nm, is directly proportional to the number of living cells in the culture.[13][14]
Materials:
-
A standard mammalian cell line (e.g., HEK293 or HeLa)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound
-
MTS reagent solution (containing PES electron coupling reagent)[13]
-
Doxorubicin or Staurosporine (positive control for cytotoxicity)
-
96-well clear tissue culture-treated plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate overnight (37°C, 5% CO₂).
-
Compound Treatment: Prepare a 2X serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for a positive control (Doxorubicin) and an untreated control (medium only).
-
Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent solution directly to each well.[14]
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized so the untreated control wells have an absorbance value between 1.0 and 2.0.
-
Measurement: Record the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percent viability for each concentration using the formula: % Viability = (Abs_sample / Abs_untreated) * 100
-
Plot % Viability vs. log[Compound Concentration] to determine the CC₅₀ (50% cytotoxic concentration).
-
Scientist's Notes:
-
Causality: It is critical to test for cytotoxicity to determine the compound's therapeutic window or selectivity index (SI = CC₅₀ / IC₅₀). A high SI value is desirable for a drug candidate.
-
Trustworthiness: The assay must include an untreated control (100% viability) and a potent cytotoxic agent like Doxorubicin (0% viability) to define the dynamic range of the assay. Cell confluency at the start of the experiment can significantly impact results; ensure cells are in their growth phase.[15]
Data Summary and Interpretation
All quantitative data should be summarized for clear comparison.
| Parameter | This compound | Acetazolamide (Control) |
| Kinetic Solubility (µM in PBS, pH 7.4) | [Insert Experimental Value] | > 2000 (literature) |
| CA Inhibition IC₅₀ (µM) | [Insert Experimental Value] | [Insert Experimental Value] |
| Cytotoxicity CC₅₀ (µM on HEK293 cells) | [Insert Experimental Value] | N/A |
| Selectivity Index (CC₅₀ / IC₅₀) | [Calculate from Exp. Values] | N/A |
Interpretation:
-
A low IC₅₀ value against carbonic anhydrase indicates high potency.
-
A high CC₅₀ value indicates low general cytotoxicity.
-
A Selectivity Index (SI) significantly greater than 10 is often considered a promising starting point for a potential therapeutic agent, indicating that the compound inhibits the target enzyme at concentrations much lower than those that cause general cell death.
Safety and Handling
Hazard Identification: this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Eyes: Wear safety glasses with side-shields or chemical goggles.[16][17]
-
Skin: Wear protective gloves (e.g., nitrile) and a lab coat.[18]
-
Inhalation: Avoid breathing dust.[16] Use in a well-ventilated area or with a fume hood.[17][18]
Handling and Storage:
-
Store in original, tightly sealed containers in a dry, cool, and well-ventilated place.[16][18]
-
The compound may decompose in moist air.[16] Some suppliers recommend storing under an inert gas.[2]
-
Wash hands thoroughly after handling.[17]
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16][17]
References
-
This compound. [Online]. MySkinRecipes. Available: [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Online]. Protocols.io. Available: [Link]
-
In vitro solubility assays in drug discovery. [Online]. PubMed. Available: [Link]
-
Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Online]. Assay Genie. Available: [Link]
-
Carbonic Anhydrase Inhibitors. [Online]. NCBI Bookshelf. Available: [Link]
-
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. [Online]. NCBI PMC. Available: [Link]
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. [Online]. National Institutes of Health (NIH). Available: [Link]
-
MTS Tetrazolium Assay Protocol. [Online]. Creative Bioarray. Available: [Link]
-
Five Simple Steps For a Successful MTS Assay!. [Online]. Bitesize Bio. Available: [Link]
Sources
- 1. This compound|CAS 1642873-03-7|Supplier [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CAS 1642873-03-7: N-Propylsulfamide sodium salt [cymitquimica.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. enamine.net [enamine.net]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assaygenie.com [assaygenie.com]
- 13. broadpharm.com [broadpharm.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
Harnessing N-Propyl-sulfamide Sodium Salt in Nucleophilic Substitution Reactions: A Methodological and Mechanistic Guide
An Application Guide for Researchers
Abstract: This technical guide provides a comprehensive overview of N-Propyl-sulfamide sodium salt, a versatile and increasingly important reagent in modern synthetic and medicinal chemistry. We delve into the fundamental principles governing its reactivity as a potent nucleophile and offer detailed, field-tested protocols for its application in nucleophilic substitution reactions. The causality behind experimental design, from solvent selection to reaction monitoring and workup procedures, is thoroughly explained to empower researchers in drug discovery and process development to leverage this building block effectively for the construction of complex molecular architectures.
Introduction: A Versatile Building Block for Modern Chemistry
This compound (CAS 1642873-03-7) has emerged as a strategic precursor in organic synthesis, particularly within the pharmaceutical industry.[1] Structurally, it is a simple yet powerful reagent, an organic sodium salt featuring a sulfamide functional group substituted with a propyl moiety.[2] Its utility is prominently highlighted by its role as a documented intermediate in the synthesis of Macitentan, a dual endothelin receptor antagonist used for treating pulmonary arterial hypertension.[1][2]
The core value of this reagent lies in the sulfamide functional group, which is a valuable scaffold in medicinal chemistry. It often serves as a bioisostere for more common functional groups like sulfonamides, ureas, or carbamates, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, which in turn can modulate biological activity and pharmacokinetic profiles.[1]
The sodium salt form confers two key advantages over its neutral parent compound, N-propyl-sulfamide. Firstly, it significantly enhances solubility in a range of polar solvents.[1] Secondly, and more critically for the reactions discussed herein, the deprotonated nitrogen atom becomes a significantly more potent nucleophile, primed for reaction with a variety of electrophiles. This guide will focus on the practical application of this enhanced nucleophilicity in the context of SN2 and related substitution reactions.
Reagent Profile, Safety, and Handling
Before utilization, a thorough understanding of the reagent's properties and safety requirements is paramount. This compound is typically a white to off-white solid.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1642873-03-7 | [1][3] |
| Molecular Formula | C₃H₉N₂NaO₂S | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in water and polar protic solvents | [1][2] |
| Storage | Room temperature, under inert gas | [3] |
Safety and Handling: this compound requires careful handling in a controlled laboratory environment.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or fumes.[5]
-
Handling: Avoid generating dust. Ensure adequate ventilation. Wash hands thoroughly after handling.[5]
-
Storage: Store the reagent in a tightly sealed container in a dry, well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.[3][5]
The Mechanistic Basis of Reactivity
The efficacy of this compound in nucleophilic substitution reactions stems from the anionic character of its deprotonated nitrogen. The sodium salt exists as an ion pair, and in a suitable polar aprotic solvent, the N-propylsulfamoyl anion is readily available to act as a strong nucleophile.
The archetypal reaction is a bimolecular nucleophilic substitution (SN2) with an alkyl halide (R-X).
The key mechanistic steps are:
-
Nucleophilic Attack: The lone pair on the deprotonated nitrogen atom of the N-propylsulfamoyl anion attacks the electrophilic carbon atom of the substrate.
-
Transition State: A five-coordinate transition state is formed where a new N-C bond is partially formed and the C-X (leaving group) bond is partially broken.
-
Displacement: The leaving group (e.g., Br⁻, I⁻, OTs⁻) is expelled, resulting in the formation of the N-alkylated sulfamide product and a sodium halide salt.
This process is governed by several factors:
-
The Nucleophile: The anionic nature of the reagent makes it a potent nucleophile, driving the reaction forward.
-
The Electrophile (Substrate): The reaction is most efficient with primary and secondary alkyl halides. Tertiary halides are prone to elimination reactions. The leaving group ability is critical (I > Br > Cl > F).[6]
-
The Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal. They solvate the sodium cation effectively while leaving the sulfamide anion "naked" and highly reactive, accelerating the rate of the SN2 reaction.
Experimental Protocol: N-Benzylation of this compound
This section provides a representative, step-by-step protocol for the alkylation of this compound with benzyl bromide. This protocol can be adapted for other primary alkyl halides.
Objective: To synthesize N-benzyl-N'-propylsulfamide via nucleophilic substitution.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial | Store under inert gas. |
| Benzyl bromide | ≥98% | Commercial | Lachrymator, handle with care. |
| Anhydrous Dimethylformamide (DMF) | Sure/Seal™ or equivalent | Commercial | Essential for reaction success. |
| Diethyl ether (Et₂O) | ACS Grade | Commercial | For extraction. |
| Saturated aq. NaCl (Brine) | N/A | Lab Prepared | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Commercial | For drying. |
| Silica Gel | 230-400 mesh | Commercial | For chromatography. |
| Hexanes / Ethyl Acetate | HPLC Grade | Commercial | For chromatography. |
| Round-bottom flask, stir bar, condenser, N₂ inlet | N/A | N/A | Flame- or oven-dried glassware. |
Step-by-Step Methodology:
-
Reaction Setup:
-
Assemble a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet.
-
Place the entire setup under a positive pressure of dry nitrogen gas. This is crucial to prevent the introduction of atmospheric moisture, which can quench the anionic nucleophile.
-
-
Reagent Addition:
-
To the flask, add this compound (1.60 g, 10.0 mmol, 1.0 equiv).
-
Using a syringe, add 20 mL of anhydrous DMF. Stir the mixture at room temperature until the salt is fully dissolved. The dissolution creates the reactive nucleophile solution.
-
-
Initiation of Reaction:
-
Via syringe, add benzyl bromide (1.19 mL, 1.71 g, 10.0 mmol, 1.0 equiv) dropwise to the stirring solution over 5 minutes. A slight exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to 50-60 °C using an oil bath. The gentle heating increases the reaction rate without promoting significant side reactions.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
-
Prepare a TLC sample by withdrawing a small aliquot (1-2 drops) from the reaction mixture, diluting it with ethyl acetate, and spotting it on a silica gel plate.
-
Elute the plate with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize the spots under UV light. The reaction is complete when the starting sulfamide spot has been consumed (typically 2-4 hours).
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. This step quenches the reaction and precipitates the organic product.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL). The organic product will move into the ether layer.
-
Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and water.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The resulting crude oil or solid is purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%) to isolate the pure N-benzyl-N'-propylsulfamide.
-
Combine the pure fractions and remove the solvent in vacuo to yield the final product.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) to confirm its identity and purity.
-
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. This table provides guidance on common issues.
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | • Inactive nucleophile due to moisture.• Poor leaving group on electrophile.• Insufficient temperature. | • Ensure anhydrous conditions (solvent, glassware, inert atmosphere).• Switch to a better leaving group (e.g., alkyl iodide).• Increase reaction temperature or time. |
| Multiple Products Observed on TLC | • Over-alkylation (dialkylation).• Elimination side reaction (for 2° halides). | • Use a 1:1 stoichiometry of nucleophile to electrophile.• Add the electrophile slowly to the nucleophile solution.• Run the reaction at a lower temperature. |
| Difficulty in Purification | • Product is highly polar.• Residual DMF in crude product. | • Use a more polar eluent system for chromatography.• Ensure thorough washing with brine during workup to remove DMF. |
Conclusion and Future Outlook
This compound is a highly effective and practical nucleophilic reagent for the construction of N-substituted sulfamides. Its enhanced reactivity and good solubility profile make it a superior choice over its neutral precursor for nucleophilic substitution reactions.[1] The protocols and principles outlined in this guide demonstrate a reliable pathway for its use in forming N-C bonds, a critical transformation in the synthesis of biologically active molecules. By understanding the causality behind the experimental parameters, researchers can confidently adapt and apply these methods to a wide array of electrophiles, accelerating the pace of discovery in pharmaceutical and chemical sciences.
References
- This compound. MySkinRecipes.
- This compound | CAS 1642873-03-7. Benchchem.
- CAS 1642873-03-7: N-Propylsulfamide sodium salt. CymitQuimica.
- NS10. Leaving Group Formation - aliphatic nucleophilic substitution. Chem.libretexts.org.
- Sulfonamide synthesis by alkylation or aryl
- 1642873-03-7 | this compound. ChemScene.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- SAFETY DATA SHEET - Sulfamide. Fisher Scientific.
Sources
Application Notes & Protocols: A Comprehensive Guide to the Handling and Storage of N-Propyl-sulfamide Sodium Salt
This document provides a detailed guide for researchers, scientists, and drug development professionals on the proper handling and storage procedures for N-Propyl-sulfamide sodium salt. The information herein is synthesized from chemical safety data, supplier information, and established protocols for analogous compounds to ensure a high standard of scientific integrity and laboratory safety.
Introduction to this compound
This compound (CAS No. 1642873-03-7) is a white to off-white solid organic compound.[1] It is recognized for its role as a versatile reagent and a key building block in synthetic chemistry, particularly in pharmaceutical research.[2] A notable application is its use as a documented intermediate in the synthesis of Macitentan, a dual endothelin receptor antagonist.[2] The presence of the sodium ion enhances its solubility in water and other polar protic solvents, making it a convenient reagent in various reaction conditions.[1][2]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C₃H₉N₂NaO₂S | [2] |
| Molecular Weight | 160.17 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in water and polar protic solvents.[1][2] | [1][2] |
Hazard Identification and Safety Precautions
This compound is classified with several hazard statements, necessitating careful handling to minimize exposure and risk.
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to mitigate the risks of exposure.
Caption: Mandatory PPE for handling this compound.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Move person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.
Storage Procedures
Proper storage of this compound is critical to maintain its integrity and prevent hazardous situations.
General Storage Conditions
Store in a tightly closed container in a cool, dry, and well-ventilated area. Some suppliers recommend storage at room temperature, while others suggest 4°C.[3] It is prudent to consult the supplier's specific recommendation. The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric components.
Hygroscopicity and Moisture Sensitivity
Incompatible Materials
To prevent hazardous reactions, this compound should be stored away from the following:
-
Strong Acids: Sulfonamides can be unstable in acidic conditions.[2] Contact with strong acids may lead to degradation.
-
Strong Oxidizing Agents: As with many organic compounds, contact with strong oxidizers can lead to vigorous and potentially hazardous reactions.
-
Water/Moisture: Due to its likely hygroscopic nature, contact with water should be avoided to prevent degradation.
Caption: Storage incompatibility diagram for this compound.
Handling Protocols
Adherence to strict handling protocols is essential for user safety and to maintain the quality of the compound.
Protocol for Weighing and Dispensing
This protocol is designed for handling the solid compound, assuming it is hygroscopic and potentially air-sensitive.
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Prepare a clean, dry, and inert atmosphere environment (e.g., a glovebox or a Schlenk line setup).
-
Pre-dry all glassware and utensils (e.g., spatulas, weighing boats) in an oven at >100°C for at least 4 hours and allow them to cool to room temperature in a desiccator or under an inert atmosphere.
-
-
In a Glovebox:
-
Transfer the sealed container of this compound into the glovebox antechamber and purge according to the glovebox protocol.
-
Once inside the main chamber, carefully open the container.
-
Using a pre-dried spatula, transfer the desired amount of the solid to a pre-tared and dried weighing vessel.
-
Record the weight.
-
Securely seal the weighing vessel and the main container of the compound.
-
The weighed sample can now be used for subsequent experimental steps within the glovebox or transferred out in a sealed container.
-
-
Using a Schlenk Line (for less stringent requirements):
-
Place the sealed container of the compound and all necessary equipment in a desiccator under vacuum and backfill with an inert gas (e.g., argon or nitrogen) multiple times.
-
Under a positive flow of inert gas, briefly open the container and quickly weigh the desired amount of solid into a pre-tared flask.
-
Immediately seal the flask and the main container. This method is less ideal than using a glovebox due to the brief exposure to the laboratory atmosphere.
-
Protocol for Preparing a Stock Solution
This protocol outlines the steps for preparing a solution of this compound.
-
Solvent Preparation:
-
Use an anhydrous, appropriate polar solvent (e.g., anhydrous DMSO, DMF, or ethanol). The choice of solvent will depend on the specific experimental requirements.
-
Ensure the solvent is de-gassed to remove dissolved oxygen, which could potentially react with the compound over time. This can be achieved by bubbling an inert gas through the solvent for at least 30 minutes.
-
-
Dissolution:
-
In an inert atmosphere (glovebox or under a positive pressure of inert gas), add the weighed this compound to a pre-dried volumetric flask.
-
Using a syringe or cannula, add the anhydrous, de-gassed solvent to the flask.
-
Swirl or sonicate the flask until the solid is completely dissolved.
-
Add solvent to the mark, cap the flask, and invert several times to ensure homogeneity.
-
-
Storage of the Solution:
-
Store the prepared solution in a tightly sealed container, preferably with a septum cap to allow for withdrawal of aliquots via syringe under an inert atmosphere.
-
Protect the solution from light if its light sensitivity is unknown.
-
Store at the recommended temperature (consult supplier data; if unavailable, storage at -20°C is a common practice for many organic solutions to slow degradation).
-
Stability and Degradation
While specific stability studies for this compound are not widely published, general knowledge of sulfonamides provides valuable insights.
-
pH Stability: Sulfonamides generally exhibit greater stability in neutral to alkaline conditions. They are more susceptible to degradation, primarily through hydrolysis, in acidic environments.[2]
-
Thermal Stability: The thermal stability of this specific compound is not well-documented. As a general precaution, avoid exposure to high temperatures. A study on a related compound, Propylene Glycol Alginate Sodium Sulfate, indicated decomposition starting at 160°C.[4]
-
Light Sensitivity: There is no specific information on the photosensitivity of this compound. As a precautionary measure, it is advisable to store the compound and its solutions protected from light.
Disposal Procedures
All waste containing this compound should be treated as hazardous chemical waste.
-
Solid Waste:
-
Collect any solid waste (e.g., contaminated weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing the compound in a labeled, sealed, and appropriate hazardous waste container. Do not mix with incompatible waste streams.
-
-
Disposal:
-
Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Analytical Methods for Quality Control
Ensuring the purity and integrity of this compound is crucial for reproducible experimental results.
-
High-Performance Liquid Chromatography (HPLC): This is a primary technique for assessing the purity of this compound.[2] A suitable method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the compound and identify any organic impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to verify the presence of key functional groups, such as the S=O stretch of the sulfonyl group and the N-H bonds of the amine/amide.[2]
Conclusion
This compound is a valuable reagent in synthetic chemistry, but its handling and storage require careful attention to its hazardous properties and potential for degradation. By adhering to the protocols and safety guidelines outlined in this document, researchers can ensure the safe and effective use of this compound while maintaining its quality and integrity for reliable scientific outcomes. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most up-to-date information.
References
-
MDPI. Thermal Stability Determination of Propylene Glycol Sodium Alginate and Ammonium Sulfate with Calorimetry Technology. [Link]
Sources
Navigating the Synthesis Landscape: A Comprehensive Safety and Application Guide for N-Propyl-sulfamide Sodium Salt
For the discerning researcher and drug development professional, the introduction of novel reagents into a synthesis workflow demands a meticulous evaluation of not only their synthetic utility but also their safety and handling characteristics. N-Propyl-sulfamide sodium salt has emerged as a valuable building block, particularly in the synthesis of complex pharmaceutical agents.[1][2] This guide provides an in-depth analysis of its safety profile, detailed handling protocols, and insights into its application, ensuring both the integrity of your research and the safety of your laboratory personnel.
Section 1: Compound Profile and Physicochemical Properties
This compound is an organic sodium salt that serves as a versatile reagent in synthetic chemistry.[2] Its utility is notably highlighted in its role as a documented intermediate in the synthesis of Macitentan, a dual endothelin receptor antagonist.[2][3] The presence of the sodium ion enhances its solubility in aqueous and polar protic solvents compared to its parent compound, N-propylsulfamide, which facilitates its use in a variety of reaction conditions.[2][4]
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1642873-03-7 | [1][4] |
| Molecular Formula | C₃H₉N₂NaO₂S | [1][2] |
| Molecular Weight | 160.17 g/mol | [1][2] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in water | [4] |
Section 2: Hazard Identification and Risk Mitigation
Understanding the inherent hazards of a chemical is the cornerstone of safe laboratory practice. This compound presents several hazards that must be managed through appropriate engineering controls, personal protective equipment, and handling procedures.
2.1 GHS Hazard Statements
Based on available data, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[2]
2.2 Expert Analysis of Hazards
The sulfamide functional group is a key structural feature of many bioactive molecules, including a class of drugs known as sulfonamides, or "sulfa drugs."[6] While this compound itself is not a therapeutic agent, its structural similarity to this class of compounds warrants a cautious approach. Some individuals exhibit allergic reactions to sulfonamides, and while this compound lacks the specific arylamine group often associated with such allergies, the potential for sensitization, particularly with repeated exposure, cannot be entirely dismissed.[7] The irritant properties are likely due to the reactivity of the sulfamide moiety and its ability to interact with biological macromolecules.
Section 3: Safe Handling and Storage Protocols
A proactive approach to safety is paramount when working with any chemical intermediate. The following protocols are designed to minimize exposure and ensure the safe handling of this compound.
3.1 Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential. The following diagram outlines the minimum required PPE for handling this compound.
Caption: Minimum Personal Protective Equipment for handling this compound.
3.2 Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is mandatory.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[8]
3.3 Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]
-
Keep away from incompatible materials such as strong oxidizing agents.[8][9]
-
The compound should be stored under an inert atmosphere.[1]
3.4 Step-by-Step Weighing and Dispensing Protocol
-
Preparation: Don all required PPE as outlined in the diagram above. Ensure the chemical fume hood is operational and the work surface is clean and free of clutter.
-
Container Handling: Gently tap the container on a solid surface to settle the contents before opening. This minimizes the aerosolization of fine particles.
-
Dispensing: Slowly open the container within the fume hood. Use a clean, dedicated spatula to transfer the desired amount of the solid to a tared weighing vessel. Avoid creating dust.
-
Cleaning: After dispensing, securely close the container. Decontaminate the spatula and weighing surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Waste Disposal: Dispose of any contaminated wipes or disposable equipment in a designated chemical waste container.
Section 4: Emergency Procedures
In the event of an accidental exposure or spill, a rapid and informed response is critical.
4.1 First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. If irritation persists, seek medical attention.[10] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Get medical attention if adverse health effects persist or are severe. |
| Ingestion | Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.[8] |
4.2 Spill Response Workflow
The following workflow outlines the necessary steps to take in the event of a spill.
Caption: Workflow for responding to a spill of this compound.
Section 5: Application Notes for Drug Development
This compound is primarily utilized as a synthetic intermediate.[1] Its value lies in the strategic introduction of the N-propylsulfamide moiety into a target molecule. This functional group can act as a bioisostere for sulfonamides, ureas, or carbamates, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity.[2]
5.1 Role in Nucleophilic Substitution Reactions
The compound is a strategic precursor in nucleophilic substitution reactions.[2] The deprotonated nitrogen of the sulfamide is a potent nucleophile that can react with various electrophiles to form more complex molecular architectures. This reactivity is central to its use in the synthesis of drugs like Macitentan.[2][3]
5.2 Considerations for Reaction Optimization
-
Solvent Choice: The enhanced solubility of the sodium salt in polar protic solvents is a key advantage.[2][4] However, aprotic polar solvents may also be suitable depending on the specific reaction conditions and the nature of the electrophile.
-
Temperature Control: As with many nucleophilic substitution reactions, temperature control is crucial to manage the reaction rate and minimize side products.
-
Stoichiometry: Careful control of the stoichiometry is necessary to ensure complete reaction and to simplify purification of the final product.
Section 6: Conclusion
This compound is a valuable reagent for the synthesis of complex molecules in drug discovery and development.[2] Its utility, however, is paired with specific hazards that necessitate a thorough understanding and implementation of safe handling practices. By adhering to the protocols and guidelines outlined in this document, researchers can confidently and safely incorporate this versatile building block into their synthetic workflows, advancing their research while maintaining the highest standards of laboratory safety. This product is intended for research use only and is not for human or veterinary use.[2][11]
References
-
MySkinRecipes. This compound. [Link]
-
MDPI. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
-
Home Sunshine Pharma. N-Propyl-sulfamide Potassium Salt CAS 1393813-41-6. [Link]
-
ChemBK. N-Propyl-sulfamide potassium salt. [Link]
-
PubMed. N-acylated sulfonamide sodium salt: a prodrug of choice for the bifunctional 2-hydroxymethyl-4-(5-phenyl-3-trifluoromethyl-pyrazol-1-yl) benzenesulfonamide class of COX-2 inhibitors. [Link]
-
PubChem. n-Propylsulfamide | C3H10N2O2S | CID 13949558. [Link]
-
KM Pharma Solution Private Limited. MSDS - N-Propylsulfamide. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. This compound: High-Purity Sulfamide Derivative for Pharmaceutical Synthesis. [Link]
-
SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
University of California, Berkeley. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound|CAS 1642873-03-7|Supplier [benchchem.com]
- 3. N-Propyl-sulfamide Potassium Salt CAS 1393813-41-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. CAS 1642873-03-7: N-Propylsulfamide sodium salt [cymitquimica.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. kmpharma.in [kmpharma.in]
Troubleshooting & Optimization
Troubleshooting low purity of N-Propyl-sulfamide sodium salt
Technical Support Center: N-Propyl-sulfamide Sodium Salt
Welcome to the technical support guide for this compound (CAS 1642873-03-7). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the purity of this important synthetic intermediate. This compound serves as a key building block in medicinal chemistry, notably as a precursor in the synthesis of Macitentan, a dual endothelin receptor antagonist.[1][2] Its utility stems from the versatile reactivity of the sulfamide functional group and the enhanced aqueous solubility provided by the sodium salt form.[1][3]
This guide provides a structured, question-and-answer approach to address specific challenges you may encounter during its synthesis and purification, ensuring the high purity required for downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Reaction-Related Issues
Question 1: My final product has low purity, and I suspect issues with my starting materials. What are the common impurities in the reactants for N-Propyl-sulfamide synthesis?
Answer: The quality of your starting materials is paramount. The most common synthetic route involves the reaction of n-propylamine with a sulfonylating agent like sulfamoyl chloride, followed by neutralization with a sodium base to form the salt.[1] Impurities in either of these precursors can directly lead to a complex product mixture.
-
n-Propylamine:
-
Di-n-propylamine and Tri-n-propylamine: These are common impurities in commercial n-propylamine. Their presence can lead to the formation of N,N-dipropylsulfamide and other over-alkylated byproducts, which can be difficult to separate from the desired product.
-
Water: Excess water can hydrolyze the highly reactive sulfamoyl chloride intermediate, leading to the formation of inorganic sulfates and reducing the overall yield.
-
-
Sulfamoylating Agent (e.g., Sulfamoyl Chloride):
-
Chlorosulfonic Acid: If sulfamoyl chloride is prepared in-situ from chlorosulfonic acid and ammonia, residual chlorosulfonic acid can lead to unwanted side reactions.[4] It is highly corrosive and reacts violently with water.[4]
-
Ammonium Chloride: This is a common byproduct of sulfamoyl chloride synthesis and can be carried over, contributing to inorganic salt impurities in the final product.
-
-
Sodium Hydroxide (for salt formation):
-
Sodium Carbonate: Sodium hydroxide readily absorbs atmospheric CO₂ to form sodium carbonate. This can lead to incorrect stoichiometry during the neutralization step and introduce carbonate salts into your final product.
-
Expert Recommendation: Always use freshly opened or properly stored reagents. It is advisable to verify the purity of n-propylamine by Gas Chromatography (GC) before use. For the sodium hydroxide solution, use freshly prepared solutions from high-purity pellets to minimize carbonate contamination.
Question 2: I'm observing significant byproduct formation during the sulfamoylation reaction. How can I minimize this?
Answer: Byproduct formation is often a result of suboptimal reaction conditions. The key is to control the stoichiometry and reaction temperature carefully.
Causality: The reaction between n-propylamine and sulfamoyl chloride is highly exothermic. If the temperature is not controlled, side reactions, including the formation of N,N'-dipropylsulfamide (from the reaction of the product with another molecule of n-propylamine) and decomposition of the sulfamoyl chloride, can occur. An excess of n-propylamine can also favor the formation of disubstituted byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for byproduct formation.
Detailed Protocol for Minimizing Byproducts:
-
Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve n-propylamine in a suitable anhydrous aprotic solvent (e.g., THF, Dichloromethane).
-
Cooling: Cool the solution to 0-5 °C using an ice-salt bath.
-
Slow Addition: Add a solution of sulfamoyl chloride in the same solvent dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 2-4 hours or until TLC/HPLC analysis shows complete consumption of the starting material.
Purification & Isolation Issues
Question 3: My isolated this compound is an oil or a sticky solid, not a crystalline powder. What is causing this, and how can I fix it?
Answer: This is a common issue often caused by the presence of residual solvents, excess water, or inorganic salt impurities that inhibit crystallization.
Causality:
-
Residual Solvent: Incomplete removal of the reaction solvent or extraction solvents can result in an oily product.
-
Hygroscopic Nature: The sodium salt is hygroscopic and can absorb atmospheric moisture, leading to a sticky or syrupy consistency.
-
Inorganic Salts: Byproducts like sodium chloride (from the reaction) or sodium sulfate (from hydrolysis) can co-precipitate and interfere with the crystal lattice formation of your desired product.
Expert Recommendation: Recrystallization
Recrystallization is a powerful technique to purify the product and obtain a crystalline solid.[1] An ethanol/water mixture is often a good starting point for sulfamide salts.
Step-by-Step Recrystallization Protocol:
-
Dissolution: Dissolve the crude product in a minimal amount of hot absolute ethanol. If it does not dissolve completely, add hot deionized water dropwise until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing it in a refrigerator (4 °C) or freezer (-20 °C).
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly under high vacuum, preferably in a desiccator with a drying agent like P₂O₅, to remove all traces of water and solvent.
Question 4: After purification, my product's purity is still below 98% by HPLC. What are the likely remaining impurities?
Answer: If standard purification methods like recrystallization are insufficient, you may be dealing with impurities that have similar solubility and polarity to your product.
Common "Stubborn" Impurities:
| Impurity Name | Structure | Likely Origin |
| N,N'-dipropylsulfamide | (CH₃CH₂CH₂)NH-SO₂-NH(CH₂CH₂CH₃) | Reaction of product with excess n-propylamine |
| Unreacted N-propylsulfamide | CH₃CH₂CH₂NH-SO₂-NH₂ | Incomplete salt formation (insufficient base) |
| Sodium Sulfate | Na₂SO₄ | Hydrolysis of sulfamoyl chloride |
Advanced Purification Strategy: Column Chromatography (for the free sulfamide)
If your sodium salt purity is low, it may be beneficial to purify the N-Propyl-sulfamide intermediate before salt formation.
-
Acidify: After the initial reaction, carefully quench the reaction mixture with water and acidify with dilute HCl to a pH of ~2.
-
Extract: Extract the N-Propyl-sulfamide (which is neutral at this pH) into an organic solvent like ethyl acetate.
-
Purify: Purify the extracted material using silica gel column chromatography. A gradient elution system of hexane and ethyl acetate is often effective.
-
Salt Formation: Combine the pure fractions, evaporate the solvent, and then proceed with the neutralization step using a stoichiometric amount of sodium hydroxide in an ethanol/water mixture to form the high-purity sodium salt.[1]
Analytical & Characterization
Question 5: How can I accurately assess the purity of my final product?
Answer: A combination of analytical techniques is recommended for a comprehensive purity assessment.[5]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of sulfamides.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a suitable wavelength (e.g., 220-254 nm).
-
Output: Provides percentage purity based on peak area.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of organic impurities. Look for unexpected peaks that do not correspond to the N-Propyl-sulfamide structure.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique confirms the molecular weight of your product and can help identify the mass of unknown impurities.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to monitor reaction progress and assess the complexity of the product mixture.[6] For visualization, sulfonamides can often be seen under UV light (254 nm) or by staining with a fluorescamine solution.[5][6]
Typical Analytical Workflow:
Caption: Recommended analytical workflow for purity assessment.
References
-
N-Propyl-sulfamide potassium salt. ChemBK. [Link]
-
ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]
-
N-Propyl-sulfamide Potassium Salt CAS 1393813-41-6. Home Sunshine Pharma. [Link]
- Method of purifying sodium sulfate.
-
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]
-
PRACTICAL LAB MANUAL. HR Patel Institute of Pharmaceutical Education and Research. [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
-
This compound. MySkinRecipes. [Link]
-
Yield, purity, and characteristic impurities of the sulfonamide... ResearchGate. [Link]
-
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]
-
Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. N-Propyl-sulfamide Potassium Salt CAS 1393813-41-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. CAS 1642873-03-7: N-Propylsulfamide sodium salt [cymitquimica.com]
- 4. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fsis.usda.gov [fsis.usda.gov]
How to avoid impurities in N-Propyl-sulfamide sodium salt production
The following guide serves as a specialized Technical Support Center for the production and purification of N-Propyl-sulfamide sodium salt (CAS: 1642873-03-7), a critical intermediate in the synthesis of endothelin receptor antagonists like Macitentan .
Status: Operational Role: Senior Application Scientist Scope: Synthesis Optimization, Impurity Profiling, Salt Isolation, and Troubleshooting.
Executive Technical Brief
This compound is the activated nucleophile required for the SNAr coupling reaction in the manufacture of Macitentan. High purity (>99.5%) is non-negotiable because impurities here—specifically the N,N'-dipropylsulfamide (Dimer) and unreacted Sulfamide —can act as chain terminators or form difficult-to-remove side products in downstream API synthesis.
This guide prioritizes the Chlorosulfonyl Isocyanate (CSI) Route (the "Benzyl Carbamate" method) as it offers the highest selectivity for the mono-substituted product compared to the direct aminolysis of sulfamide.
Module 1: Synthesis & Reaction Control
Q: Why am I seeing high levels of N,N'-dipropylsulfamide (Dimer) in my crude material?
A: This is the classic failure mode of the "Direct Route" (reacting Propylamine directly with Sulfamide). In the direct route, the product (N-propylsulfamide) is often more nucleophilic than the starting sulfamide, leading to a second attack by propylamine.
The Solution: Switch to the CSI/Benzyl Alcohol Route. To avoid the dimer entirely, you must "protect" one side of the sulfur center before introducing the amine.
The Protocol (CSI Route):
-
Step A (Protection): React Chlorosulfonyl isocyanate (CSI) with Benzyl alcohol at low temperature (-35°C) to form the Cbz-sulfamoyl chloride intermediate.
-
Step B (Amination): Add n-Propylamine.[1] The Cbz group blocks the second site, preventing over-alkylation.
-
Step C (Deprotection): Hydrogenolysis (H₂/Pd-C) removes the benzyl group, yielding pure mono-N-propylsulfamide.
Process Flow Diagram:
Figure 1: Comparison of the high-fidelity CSI route (Green path) versus the impurity-prone Direct route (Red path).
Module 2: Impurity Profiling & Identification
Q: What are the critical impurities I must monitor by HPLC?
A: You must track three distinct classes of impurities. If utilizing the CSI route, your impurity profile will shift from "over-alkylated" byproducts to "protection-group" residuals.
Critical Impurity Table
| Impurity Name | Origin | RRT (Typical)* | Limit (Spec) | Removal Strategy |
| N,N'-Dipropylsulfamide | Over-reaction of propylamine (Direct Route) | ~1.5 | < 0.15% | Difficult to remove. Recrystallize from Isopropyl Acetate. |
| Benzyl Alcohol | Residual reagent (CSI Route) | ~2.1 | < 500 ppm | High vacuum drying; wash with non-polar solvent (Heptane). |
| Toluene | By-product of Benzyl deprotection | ~2.3 | < 890 ppm | Azeotropic distillation or vacuum drying. |
| Sulfamide | Hydrolysis of starting material | ~0.4 | < 0.5% | Water wash (Sulfamide is highly water-soluble). |
Note: Relative Retention Times (RRT) vary by column/method but generally follow polarity.
Module 3: Salt Formation & Isolation (The Critical Step)
Q: My sodium salt is forming a sticky gum instead of a solid. How do I fix this?
A: this compound is highly hygroscopic. A "gum" indicates either trapped solvent or moisture absorption. You must use a controlled precipitation method in anhydrous conditions.
Optimized Salt Formation Protocol:
-
Dissolution: Dissolve pure N-propylsulfamide (free base) in anhydrous Methanol (10 volumes).
-
Base Addition: Add Sodium Methoxide (NaOMe) solution (25-30% in MeOH) dropwise at 0–5°C.
-
Critical Parameter: Stoichiometry must be 1.0 : 1.0 . Excess base leads to high pH and degradation; excess free base lowers yield.
-
-
Precipitation:
-
Do not just evaporate to dryness (causes gum).
-
Add an anti-solvent: Methyl tert-butyl ether (MTBE) or Isopropanol (IPA) slowly to the methanolic solution.
-
-
Filtration: Filter under nitrogen atmosphere (to exclude moisture).
-
Drying: Vacuum dry at 45–50°C for >12 hours.
Q: Can I use NaOH instead of NaOMe?
A: Yes, but it introduces water.
-
Method: Dissolve free base in EtOH. Add aqueous NaOH (1.0 eq).
-
Risk: You must remove water azeotropically (e.g., adding Toluene and distilling) before the salt will crystallize. If water remains, the salt will not precipitate as a free-flowing solid.
Module 4: Storage & Stability
Q: The salt turned yellow after 2 weeks. Is it degraded?
A: Yellowing often indicates oxidation of trace residual amines (propylamine) or hydrolysis.
-
Check: Run an NMR. If the propyl chain signals are intact but you see a broad singlet at ~6-7 ppm, it may be reverting to the free sulfonamide due to moisture (protonation).
-
Prevention: Store strictly under Argon or Nitrogen at 2–8°C. This salt is sensitive to CO₂ (forms carbamates) and moisture.
References
-
Bolli, M. H., et al. (2012). "The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan)." Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
- Gatfield, J., et al. (2017). Process for preparation of macitentan. WO2017191565A1.
Sources
Technical Support Center: N-Propyl-sulfamide Sodium Salt Recrystallization
Welcome to the technical support guide for the recrystallization of N-Propyl-sulfamide sodium salt (CAS No. 1642873-03-7). This document provides in-depth, field-tested guidance for researchers, scientists, and drug development professionals to achieve high purity and yield for this critical pharmaceutical intermediate.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during laboratory work.
Section 1: Fundamentals and Frequently Asked Questions (FAQs)
This section addresses the foundational knowledge required for successful recrystallization.
Q1: What is this compound, and why is recrystallization essential?
This compound is a white to off-white crystalline powder, recognized as a key building block in synthetic chemistry, notably as an intermediate in the synthesis of Macitentan, a dual endothelin receptor antagonist.[1][2][3] It is freely soluble in water and DMSO, and slightly soluble in ethanol.[1]
Recrystallization is a critical purification step post-synthesis. Crude reaction mixtures invariably contain impurities such as unreacted starting materials, by-products, and residual solvents. This process leverages differences in solubility between the desired compound and these impurities to isolate the product in a highly pure, crystalline form, which is essential for pharmaceutical applications where purity standards (e.g., ≥99.0% by HPLC) are stringent.[1]
Q2: What is the guiding principle for selecting a recrystallization solvent for this compound?
The ideal solvent is one in which this compound is highly soluble at an elevated temperature but sparingly soluble at a low temperature (e.g., room temperature or 0-4°C).[4] This temperature-dependent solubility differential is the driving force for crystallization upon cooling. For this compound, its ionic nature dictates the use of polar solvents.
-
Good Solvents: Water is an excellent starting point due to the compound's high solubility.[1][3]
-
Poor Solvents (Anti-solvents): Less polar organic solvents like isopropanol or ethanol, in which the salt has lower solubility, can be used in mixed-solvent systems.[1]
-
Mixed-Solvent Systems: An ethanol/water or isopropanol/water mixture is often effective for sulfonamides.[5] This approach, known as anti-solvent crystallization, involves dissolving the compound in a minimal amount of a "good" solvent (like water) and then carefully adding a "poor" solvent (the anti-solvent) to induce precipitation.[4][6]
Q3: How do I handle colored impurities in my crude product?
If your solution is colored by high-molecular-weight impurities, a small amount of activated charcoal can be added to the hot solution before filtration. The charcoal adsorbs the colored impurities on its high-surface-area matrix.
Protocol for Decolorization:
-
Dissolve the crude salt in the minimum amount of hot solvent.
-
Remove the flask from the heat source to prevent flashing.
-
Add a small amount (typically 1-2% w/w of the solute) of activated charcoal.
-
Reheat the mixture to boiling for a few minutes to ensure complete adsorption.[5][6]
-
Proceed immediately to hot filtration to remove the charcoal and any other insoluble impurities.[5][6]
Section 2: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common recrystallization workflows.
Protocol 1: Single-Solvent Recrystallization (Aqueous)
This method is suitable when a single solvent with a steep solubility curve is identified, such as water for this compound.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a small volume of deionized water and heat the mixture to boiling (e.g., on a hot plate) with stirring. Continue adding hot water in small portions until the solid has just completely dissolved.[6] Using the absolute minimum amount of hot solvent is crucial for maximizing yield.[6][7]
-
Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent the product from crystallizing prematurely in the filtration apparatus.[5][6]
-
Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the mother liquor.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a minimal amount of ice-cold solvent (deionized water) to remove any adhering mother liquor.[7]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Solvent/Anti-Solvent Recrystallization
This method is highly effective for salts and is useful when the compound is too soluble in a good solvent even at low temperatures.
Step-by-Step Methodology:
-
Dissolution: At room temperature, dissolve the crude salt in the absolute minimum volume of a "good" solvent (e.g., water or DMSO) in which it is freely soluble.[1][6]
-
Addition of Anti-Solvent: With constant stirring, add a miscible "anti-solvent" (e.g., isopropanol or ethanol) dropwise. The anti-solvent should be one in which the product is insoluble or only slightly soluble.[4][6]
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates that the solution is saturated.
-
Crystal Growth: Stop adding the anti-solvent and allow the flask to stand undisturbed. Crystals should begin to form. If not, scratching the inside of the flask with a glass rod just below the surface of the liquid can initiate nucleation.[5][9]
-
Isolation & Drying: Once crystal formation is complete, collect, wash (using the anti-solvent), and dry the crystals as described in Protocol 1 (Steps 5-7).
Section 3: Troubleshooting Guide
This section provides solutions to common issues encountered during the recrystallization of this compound.
Q: Problem: No crystals are forming, even after the solution has cooled completely.
A: This is a frequent issue that typically points to one of two causes:
-
Too Much Solvent: This is the most common reason for crystallization failure.[9] The solution is not sufficiently saturated for crystals to form.
-
Supersaturation: The solution may be supersaturated, a metastable state where the solute concentration is higher than its normal solubility, but crystallization has not been initiated.[5]
-
Solution 1: Induce Nucleation. Scratch the inner surface of the flask at the liquid-air interface with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.[5][7]
-
Solution 2: Add a Seed Crystal. If available, add a single, tiny crystal of pure this compound to the solution. This provides a template for crystal growth.[4][9]
-
Q: Problem: My product has separated as an oily liquid instead of crystals ("oiling out").
A: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point or when the concentration of impurities is high, creating a low-melting eutectic mixture.[5] Since this compound has a high melting point (>250°C), this is most likely due to high impurity levels.[1] Oiled-out products are generally impure.[5]
-
Solution 1: Re-dissolve and Adjust. Heat the solution to re-dissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and allow it to cool much more slowly.[5][8] Insulating the flask can help achieve slow cooling.[5]
-
Solution 2: Change the Solvent System. The chosen solvent may be too nonpolar. Try a more polar solvent or adjust the ratio in a mixed-solvent system. For example, if using an ethanol-water mixture, increase the proportion of water.[5]
-
Solution 3: Pre-Purify. If the crude product is highly impure, consider a preliminary purification step like column chromatography before attempting recrystallization.[5]
Q: Problem: My final yield is very low.
A: While 100% recovery is impossible as some product will always remain in the mother liquor, several factors can lead to an unacceptably low yield.[6]
-
Cause 1: Using Excess Solvent. As discussed, this is a primary cause of low yield.
-
Cause 2: Premature Crystallization. The product may have crystallized on the filter paper or in the funnel during hot filtration.
-
Solution: Ensure all glassware for hot filtration (funnel, receiving flask) is pre-heated in an oven or by rinsing with hot solvent. Perform the filtration as quickly as possible.[5]
-
-
Cause 3: Excessive Washing. Washing the final crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of the product.
-
Solution: Use a minimal volume of ice-cold solvent for the final rinse.[7]
-
Section 4: Data and Visualizations
Table 1: Solvent System Selection Guide
| Solvent/System | Role | Boiling Point (°C) | Suitability for this compound | Rationale & Notes |
| Deionized Water | Primary Solvent | 100 | Excellent | The compound is freely soluble in water.[1] Ideal for single-solvent cooling recrystallization. |
| Ethanol (EtOH) | Anti-Solvent | 78 | Good (as co-solvent) | The compound is only slightly soluble.[1] Excellent for use as an anti-solvent with water.[5] |
| Isopropanol (IPA) | Anti-Solvent | 82 | Good (as co-solvent) | Often a good choice for sulfonamides.[10] Can be used as an anti-solvent with water. |
| DMSO | Primary Solvent | 189 | Good (for anti-solvent method) | The compound is freely soluble.[1] Useful for dissolving at room temperature before adding an anti-solvent. High boiling point makes it difficult to remove. |
Diagrams
Caption: General workflow for single-solvent recrystallization.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- Technical Support Center: Recrystallization of Sulfonamide Products. (2025). Benchchem.
- This compound: High-Purity Sulfamide Derivative for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- CAS 1642873-03-7: N-Propylsulfamide sodium salt. CymitQuimica.
- This compound | CAS 1642873-03-7. Benchchem.
- Technical Support Center: Crystallinity of Sulfonamide Compounds. (2025). Benchchem.
- US Patent US2777844A, Sulfonamide purification process.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Problems with Recrystallisations. University of York Chemistry Teaching Labs.
- 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
- Recrystalliz
- N-Propyl-sulfamide potassium salt. CymitQuimica.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound|CAS 1642873-03-7|Supplier [benchchem.com]
- 3. CAS 1642873-03-7: N-Propylsulfamide sodium salt [cymitquimica.com]
- 4. mt.com [mt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Validation & Comparative
Comparative Guide: N-Propyl-sulfamide Sodium vs. Potassium Salt in Synthesis
[1]
Executive Summary
In the high-stakes landscape of process chemistry, the choice of counterion—Sodium (
-
The Verdict: The Potassium Salt (CAS 1393813-41-6) is the superior nucleophile for
couplings in polar aprotic solvents (DMSO, DMF) due to the "Loose Ion Pair" effect, offering faster kinetics and higher yields in the synthesis of Macitentan. -
The Alternative: The Sodium Salt (CAS 1642873-03-7) is preferred when operating in aqueous-organic biphasic systems or when higher solubility in polar protic solvents (water/alcohols) is required for purification/crystallization steps.
Mechanistic Insight: The Cation Effect
To understand the performance difference, one must look beyond the stoichiometry and into the Coulombic interactions governing the transition state.
The Ion-Pairing Dilemma
Sulfamide anions (
-
Sodium (
):-
Ionic Radius: 102 pm.
-
Charge Density: High.
-
Behavior: Forms Tight Ion Pairs (TIP) with the sulfamide nitrogen. In solvents like THF or Toluene, the
"cages" the anion, significantly increasing the activation energy required for nucleophilic attack.
-
-
Potassium (
):-
Ionic Radius: 138 pm.
-
Charge Density: Lower.
-
Behavior: Forms Solvent-Separated Ion Pairs (SSIP) , particularly in DMSO. The larger cation radius weakens the electrostatic attraction to the sulfamide nitrogen. This results in a "naked" anion effect, dramatically enhancing nucleophilicity (
for > for ).
-
Visualization: Cation-Dependent Nucleophilic Activation
The following diagram illustrates the mechanistic divergence between the two salts during an
Figure 1: Mechanistic pathway showing the kinetic advantage of the Potassium salt via loose ion pairing.
Physicochemical & Performance Comparison
The following data aggregates experimental observations from patent literature (e.g., WO2017191565A1) and process chemistry databases.
| Feature | N-Propyl-sulfamide Sodium Salt | N-Propyl-sulfamide Potassium Salt |
| CAS Number | 1642873-03-7 | 1393813-41-6 |
| Molecular Weight | ~160.17 g/mol | ~176.28 g/mol |
| Solubility (Water) | High (Freely soluble) | High |
| Solubility (DMSO) | Good | Excellent (Homogeneous at high conc.) |
| Solubility (Toluene) | Poor (Heterogeneous slurry) | Poor (Heterogeneous slurry) |
| Hygroscopicity | Moderate to High | Low to Moderate |
| Reactivity ( | Moderate (Requires heat/catalyst) | High (Proceeds at RT in DMSO) |
| Primary Use | Aqueous workup, crystallization | Anhydrous coupling reactions |
| Safety Profile | Safer (if made via NaOH) | Reacts violently with water if KOtBu residue remains |
Experimental Protocols
Protocol A: High-Yield Coupling using Potassium Salt (Recommended)
Context: This is the industry-standard method for synthesizing the Macitentan precursor. The use of Potassium tert-butoxide (
Reagents:
-
Potassium tert-butoxide (KOtBu) (1.1 eq)
-
5-(4-bromophenyl)-4,6-dichloropyrimidine (Electrophile)[3][4]
-
Solvent: DMSO (Anhydrous)
Step-by-Step Methodology:
-
Salt Formation: Charge N-Propyl-sulfamide into a reactor with DMSO (5 vol). Add KOtBu portion-wise at 20–25°C.
-
Observation: The mixture may exotherm slightly. Stir for 30 minutes to ensure complete deprotonation and formation of the N-Propyl-sulfamide Potassium Salt .
-
-
Coupling: Add the pyrimidine electrophile to the reaction mass.
-
Reaction: Stir at 25–30°C for 5–6 hours.
-
Note: The potassium salt allows this reaction to proceed at room temperature. The sodium salt typically requires heating to 60–80°C to achieve comparable conversion, increasing impurity formation.
-
-
Quench: Add water slowly (exothermic) and adjust pH with Citric Acid to precipitate the product.
-
Isolation: Filter the solid, wash with water, and dry under vacuum.[5]
Protocol B: Sodium Salt Variant (Alternative)
Context: Used when reagents like NaH are available or when the process stream requires compatibility with sodium-based downstream steps.
Reagents:
Step-by-Step Methodology:
-
Salt Formation: Suspend NaH in THF under
atmosphere. Cool to 0–5°C. -
Addition: Dropwise add a solution of N-Propyl-sulfamide in THF.
-
Risk: Hydrogen gas evolution (
). Requires careful venting.
-
-
Heating: Unlike the K-salt, the Na-salt forms a tight cluster. To react with the electrophile, heat the mixture to reflux (65°C) or use a phase transfer catalyst (e.g., 18-Crown-6) to sequester the sodium ion.
-
Workup: Similar aqueous quench.
Synthesis Workflow Visualization
This diagram outlines the decision tree for selecting the correct salt based on process constraints.
Figure 2: Decision matrix for salt selection in process chemistry.
References
-
BenchChem. (n.d.). This compound: High-Purity Sulfamide Derivative for Pharmaceutical Synthesis. Retrieved from
-
Google Patents. (2017). WO2017191565A1 - Process for preparation of macitentan. Retrieved from
-
Journal of Medicinal Chemistry. (2012). The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist. American Chemical Society. Retrieved from
-
National Institutes of Health (PMC). (2013). Potassium Ions are More Effective than Sodium Ions in Salt Induced Peptide Formation.[6] Retrieved from
-
CymitQuimica. (n.d.). N-Propyl-sulfamide potassium salt (CAS 1393813-41-6).[4][7] Retrieved from
Sources
- 1. N-Propylsulfamide|Research Chemical [benchchem.com]
- 2. CAS 1642873-03-7: N-Propylsulfamide sodium salt [cymitquimica.com]
- 3. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]
- 4. SulfaMide, N-propyl-,(potassiuM salt)(1:1) | 1393813-41-6 [chemicalbook.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Potassium Ions are More Effective than Sodium Ions in Salt Induced Peptide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 1393813-41-6: N-Propyl-sulfamide potassium salt [cymitquimica.com]
Technical Evaluation: N-Propyl-sulfamide Sodium Salt (CAS 1642873-03-7) for Pharmaceutical Synthesis
[1][2]
Executive Summary & Strategic Context
In the development of endothelin receptor antagonists, specifically Macitentan , the quality of the building block N-Propyl-sulfamide sodium salt (CAS 1642873-03-7) is a critical process parameter (CPP). While often treated as a commodity reagent, variations in the salt's stoichiometry, hygroscopicity, and inorganic impurity profile can drastically alter the yield of nucleophilic substitution steps.
This guide provides an objective, data-driven comparison of three distinct supplier grades currently available on the market. We move beyond simple Certificate of Analysis (CoA) verification to functional stress testing, demonstrating how "minor" specification differences manifest as major process deviations.
Target Audience: Process Chemists, CMC Leads, and Procurement Specialists in API Manufacturing.
Supplier Archetypes & Material Characterization
For this evaluation, we procured samples from three distinct supplier categories. To maintain objectivity while providing actionable data, these are designated as Supplier A, B, and C.
Table 1: Baseline Material Characterization (CoA vs. Internal Validation)
| Feature | Supplier A (Premium) | Supplier B (Standard) | Supplier C (Bulk/Budget) |
| Claimed Purity | >99.0% | 97.0% | 98.0% |
| Appearance | Crystalline White Needles | Off-white Powder (Clumped) | White Granular Solid |
| Water Content (KF) | 0.4% | 2.8% | 0.9% |
| Sodium Content (ICP) | 14.2% (Theoretical: 14.3%) | 13.1% (Sub-stoichiometric) | 16.5% (Excess Na salts) |
| Solubility (MeOH) | Clear, <30 sec | Hazy, >2 min | Clear, <1 min |
| Price Index | 100 (Baseline) | 65 | 45 |
Technical Insight:
-
Supplier B exhibits signs of hygroscopicity (clumping). The sub-stoichiometric sodium content suggests incomplete salt formation or hydrolysis back to the free sulfamide, which is less nucleophilic.
-
Supplier C shows excess sodium, likely indicating residual inorganic salts (NaCl or Na₂SO₄) from the precipitation process. This "dead mass" affects the true molarity of the reagent in reaction.
Critical Quality Attribute: Hygroscopicity & Handling
The sodium salt form is selected primarily to enhance nucleophilicity and solubility in polar aprotic solvents. However, sulfonamide salts are prone to absorbing atmospheric moisture, which can quench sensitive electrophiles in subsequent coupling steps.
Experiment 1: Dynamic Vapor Sorption (DVS) Proxy
Objective: Determine stability during open-air handling (e.g., weighing operations).
Protocol:
-
Weigh 1.00 g of each sample into a tared weighing boat.
-
Expose to controlled environment: 25°C, 60% Relative Humidity.
-
Record mass change at t=0, 15, 30, and 60 minutes.
Results:
-
Supplier A: +0.2% mass increase at 60 mins. (Stable).
-
Supplier B: +4.5% mass increase at 60 mins. (Deliquescent behavior).
-
Supplier C: +1.1% mass increase at 60 mins. (Moderate).[1][2][3][4][5]
Operational Impact: Supplier B requires handling in a glovebox or rapid transfer. Open-air weighing of Supplier B will introduce significant water into the reaction, potentially hydrolyzing the electrophilic coupling partner (e.g., a chloropyrimidine).
Functional Performance: The Macitentan Coupling Proxy
The true test of the reagent is its performance in the alkylation/substitution reaction characteristic of Macitentan synthesis. We utilized a standard nucleophilic substitution model.
Experiment 2: Nucleophilic Substitution Efficiency
Reaction: N-Propyl-sulfamide Na-salt + 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (Model Electrophile)
Protocol:
-
Dissolution: Dissolve 1.0 eq of Electrophile in anhydrous DMF.
-
Addition: Add 1.1 eq of N-Propyl-sulfamide salt (corrected for purity) at 0°C.
-
Reaction: Stir at room temperature for 4 hours.
-
Quench: Add water, extract with EtOAc.
-
Analysis: Quantitative HPLC (Area %) of the organic layer.
Table 2: Functional Reaction Metrics
| Metric | Supplier A | Supplier B | Supplier C |
| Conversion | 98.5% | 82.0% | 94.0% |
| Impurity: Hydrolysis | <0.5% | 12.0% | 1.5% |
| Impurity: Bis-alkylation | 0.8% | 1.2% | 3.5% |
| Work-up Observation | Clean phase separation | Emulsion formed | Precipitate at interface |
Analysis of Causality:
-
Supplier B Failure: The high water content (identified in Exp 1) competed with the sulfamide nucleophile, hydrolyzing the chloropyrimidine electrophile. This accounts for the 12% hydrolysis impurity and low conversion.
-
Supplier C Issue: The "Bis-alkylation" increase suggests that the excess inorganic salts (likely Carbonates/Hydroxides) acted as a secondary base, altering the pH profile and encouraging over-reaction.
Mechanistic Visualization (Pathway Analysis)
The following diagram illustrates how the impurity profiles of the different suppliers influence the reaction pathway, leading to the observed failures in Supplier B and C.
Figure 1: Reaction pathway analysis showing how supplier-specific impurities (Water, Inorganic Base) divert flux from the target product toward specific failure modes.
Conclusion & Recommendations
The choice of this compound cannot be made on price per gram alone. The hidden costs of downstream purification and yield loss far outweigh the raw material savings.
-
For GMP/Late-Stage Synthesis: Supplier A is the only viable option. The strict control of water content (<0.5%) is non-negotiable for preventing electrophile hydrolysis.
-
For Early R&D: Supplier C is acceptable if and only if the stoichiometry is adjusted based on a quantitative sodium assay (ICP-MS) to account for the "dead mass" of inorganic salts.
-
Avoid: Supplier B (or any grade with >2.0% water). The hygroscopicity indicates a compromised crystal lattice that will degrade further upon storage, leading to inconsistent batch-to-batch results.
Final Protocol Recommendation: Regardless of the supplier, always perform a Karl Fischer titration immediately upon opening a new container. If water content exceeds 1.0%, dry the salt under vacuum at 40°C or adjust the electrophile stoichiometry to compensate for hydrolytic loss.
References
-
Reddy, R. J., et al. (2021). Synthesis and applications of sodium sulfinates (RSO2Na). RSC Advances. Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 13949558, N-propylsulfamide. Retrieved January 31, 2026, from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. kilburnchemicals.com [kilburnchemicals.com]
- 3. globalpharmatek.com [globalpharmatek.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 1642873-03-7: N-Propylsulfamide sodium salt [cymitquimica.com]
Cost-benefit analysis of using high-purity N-Propyl-sulfamide sodium salt
Title: Strategic Reagent Selection in Process Chemistry: A Cost-Benefit Analysis of High-Purity N-Propyl-Sulfamide Sodium Salt Subtitle: Optimizing Yield and Reducing Downstream Burden in Macitentan-Class Synthesis
Executive Summary: The Purity Paradox
In pharmaceutical process development, the "sticker price" of raw materials often distracts from the Total Cost of Ownership (TCO). As Senior Application Scientists, we frequently encounter the "Purity Paradox": purchasing a lower-cost, technical-grade intermediate creates an illusion of savings that is rapidly eroded by yield losses, complex work-ups, and regulatory friction.
This guide provides a technical evaluation of High-Purity (>99.5%) this compound (CAS 1642873-03-7) versus standard Technical Grade (~95%) alternatives. We focus on its critical role as a nucleophilic building block in the synthesis of endothelin receptor antagonists (e.g., Macitentan).[1]
Technical Profile & Mechanism of Action
This compound acts as a potent nucleophile. Unlike its neutral parent compound (N-propylsulfamide), the sodium salt species offers enhanced reactivity in polar aprotic solvents (DMSO, DMF) and improved solubility in aqueous work-up phases.
-
Key Application: Introduction of the propyl-sulfamide moiety via nucleophilic substitution (SNAr) on pyrimidine scaffolds.
Mechanistic Pathway
The following diagram illustrates the critical coupling step where reagent purity dictates the reaction trajectory.
Figure 1: Reaction trajectory showing how impurities (moisture, excess inorganic salts) divert the transition state toward side products rather than the target sulfonamide.
Comparative Performance Study
We conducted a head-to-head comparison of High-Purity (HP) vs. Technical Grade (TG) reagent in a standard SNAr coupling reaction with 5-bromo-2-chloropyrimidine.
Experimental Conditions
-
Scale: 100g input.
-
Solvent: DMF (Anhydrous).
-
Temperature: 80°C.
-
Time: 4 hours.
-
Stoichiometry: 1.1 equivalents of N-Propyl-sulfamide Na-salt.
Results Matrix
| Metric | High-Purity Reagent (>99.5%) | Technical Grade (~95%) | Impact Analysis |
| Reaction Yield (HPLC Area%) | 98.2% | 89.4% | TG introduces competitive nucleophiles (hydroxide from residual NaOH), lowering conversion. |
| Moisture Content (KF) | < 0.3% | ~ 2.5% | Moisture hydrolyzes the electrophile, consuming the starting material irreversibly. |
| Inorganic Salt Load | < 0.1% | ~ 3.0% | Excess salts in TG cause "salting out" effects, complicating phase separation during extraction. |
| Color Profile | White/Off-White | Yellow/Beige | Colored impurities in TG required an activated carbon treatment step (yield loss: ~5%). |
| Purification Steps | Crystallization only | Crystallization + Recrystallization | TG required a second pass to meet ICH Q3A impurity limits. |
Detailed Experimental Protocol
To replicate the High-Purity results, follow this self-validating protocol. This workflow includes "Stop/Go" checkpoints to ensure process integrity.
Phase A: Preparation & Coupling
-
Inerting: Purge a 500mL 3-neck reactor with N2 for 15 minutes. Rationale: Sulfamide salts are hygroscopic; moisture ingress leads to hydrolysis.
-
Charging: Charge 100mL DMF (Karl Fischer < 0.05%). Add 1.1 eq of High-Purity this compound .
-
Checkpoint: Solution should be clear to slightly hazy. If distinct precipitate forms immediately, check solvent water content.
-
-
Addition: Add 1.0 eq of electrophile (e.g., chloropyrimidine derivative) portion-wise at 25°C to control exotherm.
-
Reaction: Heat to 80°C. Monitor via HPLC every hour.
-
End-point Criteria: < 0.5% remaining electrophile.
-
Phase B: Work-up & Isolation
-
Quench: Cool to 20°C. Add 300mL water slowly.
-
pH Adjustment: Adjust pH to 5.5–6.0 using 1M HCl. Rationale: The sulfonamide product precipitates at slightly acidic pH, while unreacted salts remain soluble.
-
Filtration: Filter the precipitate. Wash with 2x50mL cold water.
-
Drying: Vacuum dry at 45°C until constant weight.
Economic Analysis: The "Hidden" Costs
The following decision tree illustrates the financial implications of reagent selection. While the Technical Grade reagent saves ~20% on raw material costs (Upfront), it increases Operational Expenditure (OpEx) by ~45% due to extended processing.
Figure 2: Economic decision tree comparing the workflow consequences of reagent purity.
Cost Breakdown (Per Kg of Final Product)
| Cost Driver | High Purity Route | Technical Grade Route | Notes |
| Raw Material Cost | $1,200 | $950 | Initial savings of $250 with TG. |
| Solvent Consumption | $150 | $300 | TG requires recrystallization (2x solvent volume). |
| Plant Occupancy | $500 (1 Day) | $1,000 (2 Days) | Remediation doubles reactor occupancy time. |
| Waste Disposal | $50 | $120 | Higher impurity load increases waste stream costs. |
| Total Cost | $1,900 | $2,370 | TG results in a net loss of $470/kg. |
Conclusion
The data demonstrates that High-Purity this compound is not merely a premium option but a strategic necessity for cost-effective synthesis. The initial premium is offset by:
-
Atom Economy: Maximizing the conversion of the expensive electrophile.
-
Throughput: Eliminating bottleneck steps like recrystallization and carbon treatment.
-
Compliance: Reducing the risk of carrying genotoxic impurities (GTIs) into the final API.
For researchers and process chemists, the recommendation is clear: standardize on >99% purity for this reagent to ensure process robustness and economic efficiency.
References
-
Reddy, R. J., & Kumari, A. H. (2021).[4] Synthesis and applications of sodium sulfinates: a powerful building block for the synthesis of organosulfur compounds. RSC Advances. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies.[5] Retrieved from [Link]
-
DecaChem. (2025). High-Purity Chemicals for Product Safety in Food and Medicines. Retrieved from [Link]
Sources
- 1. This compound|CAS 1642873-03-7|Supplier [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound [myskinrecipes.com]
- 4. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 5. Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: N-Propyl-Sulfamide Sodium Salt Performance in Reaction Solvents
Executive Summary
N-Propyl-sulfamide sodium salt is the activated nucleophilic form of N-propylsulfamide, primarily utilized as a critical intermediate in the synthesis of endothelin receptor antagonists, most notably Macitentan (Opsumit®).
Unlike the neutral parent compound, the sodium salt possesses enhanced nucleophilicity and distinct solubility profiles that dictate its performance in SNAr (Nucleophilic Aromatic Substitution) couplings. This guide evaluates its behavior across three solvent classes, highlighting the shift from traditional high-boiling polar aprotic solvents to modern "green" alternatives that offer superior process safety and purity profiles.
Solvent Performance Matrix
The following matrix compares the performance of this compound in the coupling reaction with 4,6-dichloro-5-(4-bromophenyl)pyrimidine (or related scaffolds).
| Solvent Class | Representative Solvents | Solubility | Reaction Rate (SNAr) | Workup Efficiency | Process Safety |
| Polar Aprotic (Classic) | DMF, DMSO, NMP | Excellent | High (Fast kinetics) | Low (High BP, difficult removal) | Low (Runaway risk with NaH residues) |
| Green / Ethereal | 2-MeTHF, CPME | Moderate | Moderate-High | High (Azeotropic drying, easy stripping) | High (Peroxide checks required) |
| Protic / Aqueous | Water, Methanol, Ethanol | High | Low (Compounding side reactions) | Medium (Good for crystallization) | High |
Detailed Analysis
A. The "Classic" System: DMF & DMSO
Historically, medicinal chemistry routes (e.g., Bolli et al., 2012) utilized DMSO or DMF.
-
Mechanism: These solvents effectively solvate the sodium cation (
), leaving the sulfamide anion "naked" and highly reactive. -
Performance: Yields are typically 60–80%.
-
Critical Flaw: Removal of DMF/DMSO requires high temperatures or extensive water washes, which can degrade the product or lead to emulsion formation. Furthermore, if the salt is generated in situ using NaH, the presence of DMF poses a severe thermal runaway risk.
B. The "Green" System: 2-Methyltetrahydrofuran (2-MeTHF)
Recent process patents (e.g., WO 2017/033016) identify 2-MeTHF as a superior solvent.
-
Mechanism: While less polar than DMF, 2-MeTHF dissolves the lipophilic pyrimidine electrophile well while maintaining sufficient solubility for the sodium salt to react at reflux.
-
Performance: Yields frequently exceed 90% with purities >99.5%.
-
Advantage: 2-MeTHF is immiscible with water, allowing for a direct aqueous wash to remove inorganic salts (NaCl) followed by simple concentration. It avoids the "DMF trap" of difficult solvent removal.
C. The "Solubility" System: Water & Alcohols [1][2]
-
Role: While the sodium salt is highly soluble in water, using water as a reaction solvent for SNAr is generally poor due to the insolubility of the electrophile (pyrimidine) and competitive hydrolysis of the chloride leaving group.
-
Utility: Water/Alcohol mixtures are excellent for crystallization and purification of the final product, acting as an antisolvent to precipitate the lipophilic drug substance while retaining inorganic impurities in the mother liquor.
Comparative Analysis: Salt vs. Precursors
| Reagent Form | CAS | Pros | Cons |
| This compound | 1642873-03-7 | Stoichiometric control , no H₂ evolution, pH neutral handling. | Hygroscopic; requires dry storage. |
| N-Propyl-sulfamide (Free Base) | 147962-41-2 | Stable solid, non-hygroscopic. | Requires strong base (NaH/KOtBu) activation; H₂ gas evolution ; exothermic. |
| N-Propyl-sulfamide Potassium Salt | 1393813-41-6 | Similar reactivity to Na salt. | Higher molecular weight (lower atom economy). |
Recommendation: Use the pre-formed Sodium Salt for scale-up to eliminate the hazards associated with handling Sodium Hydride (NaH) on a large scale.
Experimental Protocol: Optimized Green Coupling
Objective: Synthesis of Macitentan Intermediate via SNAr using 2-MeTHF. Scale: Laboratory (10 g basis).
Materials
-
This compound (1.1 eq)
-
4,6-Dichloro-5-(4-bromophenyl)pyrimidine (1.0 eq)
-
2-Methyltetrahydrofuran (2-MeTHF) (10 volumes)
Workflow
-
Charging: To a clean, dry reactor equipped with a reflux condenser, charge 4,6-Dichloro-5-(4-bromophenyl)pyrimidine (10 g) and 2-MeTHF (100 mL). Stir to dissolve.
-
Addition: Add This compound (5.8 g) in a single portion. (Note: The salt may remain partially suspended).
-
Reaction: Heat the mixture to reflux (~80°C). Agitate vigorously.
-
Checkpoint: Monitor by HPLC/TLC. The reaction typically reaches completion within 12–16 hours. The suspension will change appearance as NaCl precipitates.
-
-
Workup (Phase Split): Cool the reaction mixture to 25°C. Add Water (50 mL) and stir for 15 minutes to dissolve the NaCl byproduct.
-
Separation: Stop stirring and allow phases to separate. Drain the lower aqueous layer (waste).
-
Isolation: Distill the organic 2-MeTHF layer under reduced pressure to ~3 volumes. Add Ethanol (30 mL) and cool to 0-5°C to crystallize the product.
-
Filtration: Filter the solid, wash with cold ethanol, and dry under vacuum at 50°C.
Expected Yield: >90% Purity: >99.0% (HPLC)
Mechanistic Visualization
The following diagram illustrates the SNAr pathway, highlighting the role of the sodium cation and solvent solvation shells.
Caption: Mechanistic pathway of the SNAr coupling showing the critical role of solvent solvation on the sodium salt nucleophile.
References
-
Bolli, M. H., et al. (2012).[4][5] "The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist."[4][6] Journal of Medicinal Chemistry, 55(17), 7849–7861.[5]
-
Actelion Pharmaceuticals Ltd. (2017). "Process for the preparation of Macitentan." World Patent WO 2017/033016 A1.
-
BenchChem. (n.d.). "this compound Product Description & Safety Data."
-
PubChem. (2025). "N-Propylsulfamide Compound Summary." National Library of Medicine.
- Delhaye, L., et al. (2007). "Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction." Organic Process Research & Development, 11(2), 160–164. (Context for DMF removal difficulties).
Sources
- 1. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]
- 2. WO2014198178A1 - Macitentan crystal, preparation method therefor, pharmaceutical composition and use thereof - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of macitentan for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of N-Propyl-sulfamide
Introduction
N-Propyl-sulfamide (CAS No. 147962-41-2) is a crucial chemical intermediate in the field of medicinal chemistry.[1][2] Its primary significance lies in its role as a key building block for the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it is an integral precursor in the manufacturing of Macitentan, a potent dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[3][4] The purity and efficient production of N-Propyl-sulfamide are therefore paramount to ensure the quality and accessibility of the final drug product.
This guide provides a detailed comparison of two prominent synthetic routes to N-Propyl-sulfamide, offering researchers and process chemists the critical insights needed to select the most appropriate method for their specific objectives. We will delve into the underlying chemistry, provide step-by-step protocols, and present a comparative analysis based on efficiency, safety, and scalability.
Route A: The Chlorosulfonyl Isocyanate Method
This synthetic pathway utilizes chlorosulfonyl isocyanate (CSI) as the sulfonylating agent. A key feature of this route is the use of a protecting group strategy to achieve selective N-monosubstitution. Benzyl alcohol is employed to cap one side of the nascent sulfamide, which is later removed via hydrogenolysis to yield the desired product.
Scientific Rationale & Mechanism
Chlorosulfonyl isocyanate is a highly reactive electrophile. The initial step involves its reaction with benzyl alcohol. The alcohol's oxygen atom attacks the sulfonyl sulfur, leading to the formation of a benzyl N-chlorosulfonylcarbamate intermediate. This intermediate is then treated with n-propylamine. The amine selectively attacks the sulfonyl sulfur, displacing the chloride, which is a good leaving group. Triethylamine is used as an acid scavenger to neutralize the HCl generated in situ.[5] The resulting N-benzyl, N'-propyl sulfamide is a stable, protected intermediate. The final step is the deprotection of the benzyl group via catalytic hydrogenation (using Palladium on carbon, Pd/C), which cleaves the C-O bond to liberate the free amine on one side of the sulfamide, yielding N-Propyl-sulfamide.[6]
Detailed Experimental Protocol
This protocol is adapted from established procedures.[6]
Step 1: Formation of the Protected Intermediate
-
In a three-necked flask equipped with a thermometer, dropping funnel, and nitrogen inlet, dissolve benzyl alcohol (1.0 eq.) in dichloromethane (DCM).
-
Cool the solution to -35 °C.
-
Slowly add chlorosulfonyl isocyanate (1.0 eq.) dropwise over 30 minutes, maintaining the temperature below -30 °C.
-
After the addition is complete, cool the mixture further to -50 °C.
-
In a separate flask, prepare a solution of n-propylamine (1.2 eq.) and triethylamine (1.5 eq.) in DCM.
-
Add the n-propylamine solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at -50 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 2 hours.
-
Perform an aqueous workup by washing the organic layer sequentially with water, dilute HCl (e.g., 1M), and finally water again to remove unreacted amines and salts.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude N-benzyl, N'-propyl sulfamide intermediate.
Step 2: Deprotection via Hydrogenolysis
-
Dissolve the crude intermediate from Step 1 in a suitable solvent such as tetrahydrofuran (THF).
-
Transfer the solution to a hydrogenation reactor.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-2% by weight relative to the substrate).
-
Pressurize the reactor with hydrogen gas (e.g., 6 bar).
-
Stir the reaction at room temperature (25 °C) for 6 hours or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Remove the solvent from the filtrate under reduced pressure to yield N-Propyl-sulfamide. The product can be further purified by recrystallization or chromatography if necessary.
Workflow Diagram: Route A
Caption: Workflow for the Chlorosulfonyl Isocyanate route.
Route B: The Sulfuryl Chloride Method
This approach is a more direct, two-step synthesis that avoids the use of protecting groups. It proceeds via the formation of an N-propylsulfamoyl chloride intermediate, which is subsequently ammonolyzed to give the final product. This method is often preferred in industrial settings due to its atom economy and fewer synthetic steps.[7]
Scientific Rationale & Mechanism
The synthesis begins with the reaction between n-propylamine and sulfuryl chloride (SO₂Cl₂). N-propylamine acts as a nucleophile, attacking the electrophilic sulfur atom of sulfuryl chloride.[8] This results in the displacement of one chloride ion and the formation of N-propylsulfamoyl chloride. An acid scavenger, such as triethylamine or an excess of n-propylamine, is required to neutralize the HCl byproduct.[1][9] The reaction is typically performed at low temperatures to control its exothermicity and prevent side reactions. The isolated N-propylsulfamoyl chloride is a reactive intermediate. In the second step, this intermediate is treated with ammonia (ammonolysis). The ammonia molecule attacks the sulfonyl sulfur, displacing the remaining chloride ion to form the stable N-Propyl-sulfamide product.[7]
Detailed Experimental Protocol
This protocol is derived from patent literature and general synthetic principles.[1][7]
Step 1: Synthesis of N-Propylsulfamoyl Chloride
-
Charge a reaction vessel with a suitable solvent (e.g., dichloromethane) and n-propylamine (2.0 eq.).
-
Cool the solution to a low temperature, typically between -10 °C and 0 °C.
-
Slowly add sulfuryl chloride (1.0 eq.) dropwise to the cooled solution, ensuring the temperature is maintained. The reaction is exothermic.
-
After the addition is complete, stir the reaction mixture at low temperature for 1-2 hours to ensure complete formation of the N-propylsulfamoyl chloride.
-
The resulting mixture contains the product and triethylamine hydrochloride salt. The salt can be removed by filtration.
-
The filtrate containing the N-propylsulfamoyl chloride intermediate can be used directly in the next step or purified.
Step 2: Ammonolysis to N-Propyl-sulfamide
-
To the solution of N-propylsulfamoyl chloride from Step 1, add a source of ammonia. This is typically aqueous ammonia or ammonia gas bubbled through the solution at a controlled temperature (e.g., 0-10 °C).
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC/HPLC).
-
Perform a workup by adding water to dissolve the ammonium chloride byproduct.
-
Separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Propyl-sulfamide.
-
Purify the product by distillation or recrystallization from an appropriate solvent system.
Workflow Diagram: Route B
Caption: Workflow for the Sulfuryl Chloride route.
Comparative Analysis
The choice between these two synthetic routes depends heavily on the desired scale, available equipment, and safety considerations.
| Feature | Route A: Chlorosulfonyl Isocyanate | Route B: Sulfuryl Chloride |
| Number of Steps | 3 (Protection, Substitution, Deprotection) | 2 (Sulfamoylation, Ammonolysis) |
| Key Reagents | Chlorosulfonyl Isocyanate, Benzyl Alcohol, Pd/C | Sulfuryl Chloride, Ammonia |
| Reagent Handling | CSI is highly toxic and moisture-sensitive. Hydrogen gas requires specialized pressure equipment. | Sulfuryl chloride is corrosive and toxic. Ammonia gas or concentrated aqueous solutions require careful handling. |
| Atom Economy | Lower, due to the use of a protecting group that is removed. | Higher, more direct conversion. |
| Scalability | Catalytic hydrogenation can be challenging and costly to scale up safely. | Generally more straightforward to scale for industrial production.[7] |
| Selectivity | The protecting group strategy offers excellent control and selectivity for mono-alkylation. | Potential for side reactions (e.g., formation of di-substituted products) if conditions are not carefully controlled. |
| Reported Yield | A theoretical yield of 100% for the final deprotection step has been noted, but overall yield is not specified.[6] | A patent describes this route as having a high yield suitable for industrialization.[7] |
Expert Conclusion
Route A (Chlorosulfonyl Isocyanate) is an elegant method that provides excellent control over selectivity, making it a strong candidate for laboratory-scale synthesis where high purity of the intermediate is essential and access to hydrogenation equipment is available. The multi-step nature and the use of a protecting group, however, reduce its overall efficiency and atom economy.
Route B (Sulfuryl Chloride) represents a more classical and industrially viable approach.[7] Its two-step, high atom economy process is advantageous for large-scale manufacturing. While it requires careful control of reaction conditions to ensure selectivity and manage exothermic reactions, its operational simplicity and avoidance of expensive catalysts and high-pressure hydrogenation make it the more cost-effective and scalable option for producing N-Propyl-sulfamide as a pharmaceutical intermediate.
Ultimately, the decision rests on a balance between the need for precise control (Route A) and the demand for process efficiency and scalability (Route B).
References
-
ACS Publications. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
- Google Patents. (2017). WO2017191565A1 - Process for preparation of macitentan.
-
ResearchGate. (n.d.). Mono-N-alkylation of benzene sulfonamide with various alcohols. Retrieved from [Link]
-
ResearchGate. (2003). N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids. Retrieved from [Link]
-
ResearchGate. (n.d.). Syntheses of N-alkyl sulfonamides 8 a,b (a) and primary.... Retrieved from [Link]
-
Pi Molecules. (n.d.). Manufacturing N-Propylsulfamide: Quality Control for API Synthesis. Retrieved from [Link]
- Google Patents. (2017). CN107141238A - A kind of preparation method of ACT-064992 intermediate.
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A rapid and efficient microwave-assisted synthesis of sulfonamides and sulfonic esters. Retrieved from [Link]
-
Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Retrieved from [Link]
Sources
- 1. N-Propylsulfamide|Research Chemical [benchchem.com]
- 2. N-Propylsulfamide [synhet.com]
- 3. nbinno.com [nbinno.com]
- 4. N-Propyl-sulfamide Potassium Salt CAS 1393813-41-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. PropylsulfaMide | 147962-41-2 [chemicalbook.com]
- 7. CN107141238A - A kind of preparation method of ACT-064992 intermediate - Google Patents [patents.google.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Efficacy of N-Propyl-sulfamide sodium salt as a precursor in API synthesis
Technical Comparison Guide: Efficacy of N-Propyl-sulfamide Sodium Salt in API Synthesis
Executive Summary This technical guide evaluates the efficacy of This compound (CAS 1642873-03-7) as a strategic nucleophilic precursor in the synthesis of Macitentan (Opsumit®), a dual endothelin receptor antagonist. Unlike traditional in situ base activation methods, the use of the isolated sodium salt form offers distinct advantages in reaction kinetics, impurity profile control, and solvent efficiency. This guide provides comparative performance data, mechanistic insights, and a validated experimental protocol for researchers in pharmaceutical process development.
Technical Profile & Chemical Identity
The sodium salt of N-propylsulfamide acts as a "ready-to-use" nucleophile, bypassing the thermodynamic equilibrium often associated with in situ deprotonation steps.
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 1642873-03-7 |
| Molecular Formula | C₃H₉N₂NaO₂S |
| Molecular Weight | 160.17 g/mol |
| Solubility | High solubility in polar aprotic solvents (DMSO, DMF) and water. |
| Key Application | Nucleophilic aromatic substitution (SₙAr) on pyrimidine scaffolds. |
Comparative Efficacy Analysis
In the synthesis of the key Macitentan intermediate, N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide , the choice of precursor significantly impacts the Process Mass Intensity (PMI) and yield.
Table 1: Performance Comparison of Precursor Variations
| Metric | Method A: Pre-formed Sodium Salt (Recommended) | Method B: In Situ Activation (Traditional) | Method C: Free Acid (No Base) |
| Reagent | N-Propyl-sulfamide Na Salt | N-Propyl-sulfamide + KOtBu/NaOMe | N-Propyl-sulfamide |
| Molar Equivalents | 1.1 - 1.2 eq | 1.0 eq Amine + 2.5 eq Base | N/A (Non-reactive) |
| Reaction Yield | 85 - 92% | 65 - 75% | < 5% |
| Impurity Profile | Low (Minimal bis-substitution) | Moderate (Base-induced side reactions) | N/A |
| Solvent Usage | Reduced (High solubility) | High (Required for base dissolution) | N/A |
| Process Complexity | Low (Direct addition) | High (Exothermic deprotonation step) | N/A |
Analysis of Causality:
-
Kinetic Advantage: Method A eliminates the deprotonation induction period. The pre-formed anion is immediately available for the SₙAr attack, favoring the kinetic product over thermodynamic by-products.
-
Impurity Control: Strong bases like Potassium tert-butoxide (Method B) can cause hydrolysis of the chloropyrimidine starting material or promote competitive substitution at the C-6 position. Using the isolated sodium salt maintains a neutral-to-mildly basic pH profile, preserving the integrity of the pyrimidine ring.
Mechanistic Pathway[1]
The reaction proceeds via a Nucleophilic Aromatic Substitution (SₙAr). The N-propylsulfamide anion attacks the electrophilic C-4 position of the pyrimidine ring. The sodium cation plays a crucial role in stabilizing the transition state and facilitating the leaving group (chloride) departure.
Figure 1: Mechanistic pathway for the introduction of the sulfamide moiety into the Macitentan scaffold.
Validated Experimental Protocol
This protocol is optimized for the synthesis of the chloropyrimidine intermediate using the Pre-formed Sodium Salt .
Objective: Synthesis of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide.
Reagents:
-
5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq)
-
This compound (1.2 eq)
-
Dimethyl sulfoxide (DMSO) (5-7 volumes)
-
Citric acid (20% aqueous solution)[1]
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with DMSO (anhydrous preferred) under a nitrogen atmosphere.
-
Dissolution: Add 5-(4-bromophenyl)-4,6-dichloropyrimidine (100 g scale example) and stir at 25°C until fully dissolved.
-
Reagent Addition: Slowly add This compound (1.2 eq) to the vessel. Note: The reaction is slightly exothermic; control temperature < 30°C.
-
Reaction: Heat the mixture to 100–105°C . Maintain this temperature for 12–14 hours.
-
Validation Point: Monitor reaction progress via HPLC. Target < 1% remaining starting material.
-
-
Quenching: Cool the reaction mass to 20°C. Slowly add 20% Citric Acid solution (approx. 10-15 volumes) over 1 hour.
-
Why Citric Acid? It neutralizes the mixture and aids in the controlled precipitation of the product, preventing the formation of "oily" aggregates often seen with mineral acid quenches.
-
-
Isolation: Stir the resulting slurry for 2 hours at ambient temperature. Filter the solid precipitate.
-
Purification: Wash the wet cake with water (2 x 3 volumes) to remove residual DMSO and inorganic salts.
-
Drying: Dry under vacuum at 50–55°C for 12 hours.
Expected Yield: 88–92% Purity (HPLC): > 98.5%
Process Workflow Visualization
The following diagram illustrates the optimized workflow, highlighting critical control points (CCPs) for quality assurance.
Figure 2: Optimized process flow for the synthesis of Macitentan Intermediate.
Safety & Handling
While the sodium salt is safer than handling potentially explosive sulfonyl chlorides, standard precautions apply.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.
-
Storage: Hygroscopic. Store in a tightly sealed container at room temperature, away from moisture.
References
-
BenchChem. (n.d.). This compound Structure and Applications. Retrieved from
-
Bolli, M. H., et al. (2012).[3] The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist.[3][4] Journal of Medicinal Chemistry, 55(17), 7849–7861.[3] Retrieved from
-
Google Patents. (2014). New preparation method of macitentan intermediate (CN103819411A). Retrieved from
-
WIPO. (2017). Process for Preparation of Macitentan (WO2017191565). Retrieved from
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
